molecular formula C8H12N2O B3357076 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- CAS No. 7033-82-1

3-Piperidinecarbonitrile, 3-ethyl-2-oxo-

Cat. No.: B3357076
CAS No.: 7033-82-1
M. Wt: 152.19 g/mol
InChI Key: LYVUELFQFKMIRZ-UHFFFAOYSA-N
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Description

3-Piperidinecarbonitrile, 3-ethyl-2-oxo- is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-2-oxopiperidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-8(6-9)4-3-5-10-7(8)11/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVUELFQFKMIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCNC1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477922
Record name 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-
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Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7033-82-1
Record name 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Piperidinecarbonitrile 3-ethyl-2-oxo- chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of 3-Ethyl-2-oxo-3-piperidinecarbonitrile (CAS 7033-82-1), a critical scaffold in medicinal chemistry for generating quaternary piperidine derivatives.

A Versatile Scaffold for Quaternary Piperidine Synthesis

Executive Summary

3-Ethyl-2-oxo-3-piperidinecarbonitrile (CAS: 7033-82-1 ) is a functionalized piperidine derivative characterized by a quaternary carbon center at the C3 position. It serves as a high-value intermediate in the synthesis of 3,3-disubstituted piperidines , a structural motif prevalent in neurokinin antagonists, Janus kinase (JAK) inhibitors, and novel G-protein coupled receptor (GPCR) ligands. Its dual functionality—combining a reactive nitrile group with a stable lactam core—allows for divergent synthetic pathways, enabling the construction of complex spirocyclic and amino-acid-derived pharmacophores.

Chemical Identity & Physiochemical Properties[1][2][3]

This molecule is defined by the presence of an ethyl group and a nitrile group at the


-position to the lactam carbonyl, creating a sterically crowded quaternary center.
PropertyData
CAS Number 7033-82-1
IUPAC Name 3-ethyl-2-oxopiperidine-3-carbonitrile
Synonyms 3-Cyano-3-ethyl-2-piperidone;

-Ethyl-

-cyanovalerolactam
Molecular Formula C

H

N

O
Molecular Weight 152.19 g/mol
Physical State Solid (Crystalline powder)
Melting Point 102–105 °C (Typical)
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in Water
LogP (Predicted) ~0.85
H-Bond Donors/Acceptors 1 / 2
Synthetic Manufacturing Routes

The synthesis of 3-ethyl-2-oxo-3-piperidinecarbonitrile typically follows a "Construct-then-Functionalize" strategy. The most robust industrial route involves the formation of the piperidone ring followed by


-alkylation to install the quaternary center.
3.1. The Cyanoacetate-Acrylonitrile Route (Primary Pathway)

This method is preferred for its scalability and use of inexpensive starting materials.

  • Michael Addition : Ethyl cyanoacetate undergoes a base-catalyzed Michael addition to acrylonitrile to form ethyl 2,4-dicyanobutanoate .

  • Reductive Cyclization : Catalytic hydrogenation (e.g., Raney Cobalt or Ni) of the terminal nitrile leads to a primary amine, which spontaneously attacks the ethyl ester to close the piperidone ring, yielding 3-cyanopiperidin-2-one .

  • 
    -Alkylation : Deprotonation of the C3 position (using NaH or KOtBu) followed by nucleophilic attack on ethyl bromide yields the target 3-ethyl-3-cyano-2-piperidone .
    
3.2. Visualization of Synthesis Pathway

SynthesisPath Start Ethyl Cyanoacetate + Acrylonitrile Inter1 Ethyl 2,4-dicyanobutanoate (Michael Adduct) Start->Inter1 Base (NaOEt) Michael Addition Inter2 3-Cyanopiperidin-2-one (Core Scaffold) Inter1->Inter2 H2, Raney Co Reductive Cyclization Target 3-Ethyl-2-oxo- 3-piperidinecarbonitrile Inter2->Target 1. NaH, THF 2. EtBr (Alkylation)

Figure 1: Step-wise synthesis from acyclic precursors to the quaternary piperidone scaffold.

Reactivity & Functionalization Profile

The chemical value of CAS 7033-82-1 lies in its orthogonal reactivity. The nitrile and lactam groups can be manipulated independently to access diverse chemical spaces.

4.1. Nitrile Transformations (C3 Functionalization)

The nitrile group at the quaternary center is sterically hindered but remains reactive under forcing conditions.

  • Hydrolysis : Acidic hydrolysis (HCl/AcOH) converts the nitrile to a carboxylic acid (3-ethyl-2-oxopiperidine-3-carboxylic acid ), a precursor to unnatural amino acids (e.g., 3-ethyl-ornithine analogs).

  • Reduction : Hydrogenation or Lithium Aluminum Hydride (LAH) reduction yields the 3-aminomethyl derivative, essential for diamine linkers in drug design.

  • Imidate Formation : Reaction with alcohols under acidic conditions yields imidates, precursors to oxazoles.

4.2. Lactam Transformations
  • N-Alkylation : The amide nitrogen can be alkylated (e.g., with benzyl bromide or alkyl halides) to introduce diversity or improve lipophilicity.

  • Ring Opening : Strong basic hydrolysis opens the lactam ring to yield acyclic gem-disubstituted amino acids.

4.3. Reactivity Diagram

Reactivity Center 3-Ethyl-2-oxo- 3-piperidinecarbonitrile Acid 3-Ethyl-2-oxopiperidine- 3-carboxylic acid Center->Acid Hydrolysis (HCl, Reflux) Amine 3-(Aminomethyl)-3-ethyl- piperidin-2-one Center->Amine Reduction (H2/Raney Ni or LAH) N_Alkyl N-Substituted Lactams Center->N_Alkyl N-Alkylation (R-X, Base) Spiro Spiro-Hydantoins/ Imidazoles Center->Spiro Bucherer-Bergs Reaction

Figure 2: Divergent synthesis pathways from the core scaffold.

Applications in Drug Discovery[8]
5.1. Quaternary Amino Acid Analogs

Hydrolysis of the nitrile group yields


-disubstituted 

-lactams
. These are conformationally constrained analogs of amino acids, often used to restrict peptide backbone flexibility in peptidomimetic drugs.
5.2. Neurokinin & GPCR Antagonists

The 3,3-disubstituted piperidine core is a "privileged structure" in medicinal chemistry. It mimics the gem-disubstituted nature of bioactive natural products. Derivatives of this scaffold have been explored in:

  • NK1/NK2 Receptor Antagonists : Modulating pain and inflammation.

  • CCR5 Antagonists : For HIV entry inhibition (where the piperidine nitrogen is often benzylated).

5.3. JAK Inhibitor Intermediates

While not the direct precursor to Tofacitinib, the scaffold is used in Structure-Activity Relationship (SAR) studies to explore the effect of C3-substitution on the selectivity of Janus Kinase inhibitors, replacing the typical 3-aminopiperidine or 4-aminopiperidine cores.

Experimental Protocol: Alkylation of 3-Cyanopiperidin-2-one

Objective : Synthesis of 3-ethyl-2-oxo-3-piperidinecarbonitrile.

Reagents :

  • 3-Cyanopiperidin-2-one (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq)

  • Ethyl Bromide (1.2 eq)

  • THF (Anhydrous, 10 mL/g)

Procedure :

  • Setup : Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Deprotonation : Suspend NaH in anhydrous THF at 0°C. Add 3-cyanopiperidin-2-one portion-wise. Stir for 30 minutes at 0°C until H

    
     evolution ceases.
    
  • Alkylation : Add Ethyl Bromide dropwise via syringe.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (SiO

    
    , 5% MeOH in DCM).
    
  • Workup : Quench carefully with saturated NH

    
    Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate in vacuo.
  • Purification : Recrystallize from Ethanol/Hexane or purify via flash column chromatography to yield the white crystalline solid.

References
  • Koelsch, C. F. (1943). "The Synthesis of Some 3,3-Disubstituted Piperidines." Journal of the American Chemical Society, 65(12), 2459–2460. Link

  • Alberts, N. F., et al. (1948). "The Synthesis of 3-substituted-2-piperidones." Journal of the American Chemical Society.
  • Molaid Chemicals. (2024). "3-ethyl-2-oxo-3-piperidinecarbonitrile - Substance Details." Link

  • PubChem. (2024). "Compound Summary: 3-ethyl-2-oxopiperidine-3-carbonitrile." National Library of Medicine. Link

  • Watson, T. J., et al. (2016). "Green Chemistry Approaches to Piperidine Synthesis." Green Chemistry, 18, 1313-1318.[1][2] (Contextual reference for catalytic hydrogenation steps).

Sources

Technical Guide: 3-Ethyl-2-Oxopiperidine-3-Carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthesis, and pharmacological utility of 3-ethyl-2-oxopiperidine-3-carbonitrile (CAS 7033-82-1).

Executive Summary

3-ethyl-2-oxopiperidine-3-carbonitrile represents a "privileged scaffold" precursor in medicinal chemistry, specifically for the generation of 3,3-disubstituted piperidine libraries. This moiety is critical for two primary reasons:

  • Quaternary Carbon Construction: It provides a synthetically accessible route to generating sterically congested quaternary centers within a saturated nitrogen heterocycle—a structural motif associated with increased metabolic stability (blocking

    
    -oxidation) and enhanced selectivity in CNS targets.
    
  • Divergent Functionality: The C3-nitrile serves as a versatile "chemical handle," allowing transformation into primary amines (for kinase inhibitors), carboxylic acids (for unnatural amino acids), or heterocycles (e.g., tetrazoles), while maintaining the rigid lactam core.

This guide outlines the synthesis, functionalization, and application of this scaffold in developing anticonvulsants, sedative-hypnotics, and enzyme inhibitors (e.g., Soluble Epoxide Hydrolase).

Chemical Architecture & Synthesis

The synthesis of 3,3-disubstituted-2-oxopiperidines requires overcoming steric hindrance to establish the quaternary center. The most robust medicinal chemistry route involves the sequential alkylation of active methylene precursors followed by reductive cyclization, or the direct


-alkylation of the parent lactam .
Retrosynthetic Analysis

The target molecule can be deconstructed via two primary disconnections:

  • Path A (Cyclization): Reductive cyclization of a linear nitrile-ester precursor.

  • Path B (Direct Alkylation): Nucleophilic substitution at the C3 position of 3-cyano-2-piperidone.

Validated Synthesis Protocol (Path B)

Rationale: Path B is preferred in a discovery setting for generating analogs (SAR exploration) because it allows late-stage introduction of the ethyl group (or other alkyl chains) to a common intermediate.

Materials:
  • Substrate: 2-Oxopiperidine-3-carbonitrile (CAS 4241-73-0)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Electrophile: Ethyl Iodide (EtI)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Methodology:
  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

  • Deprotonation: Add 2-oxopiperidine-3-carbonitrile (1.0 equiv) dropwise as a solution in THF. Evolution of

    
     gas will be observed. Stir for 30 minutes at 0°C to ensure formation of the enolate.
    
    • Critical Control Point: The enolate is stable, but moisture must be rigorously excluded to prevent hydrolysis of the nitrile or lactam ring opening.

  • Alkylation: Add Ethyl Iodide (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.

    • Observation: The formation of the quaternary center is slower than mono-alkylation due to steric hindrance.

  • Workup: Quench carefully with sat.

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO2, 0-5% MeOH in DCM).

Yield Expectation: 65–80% Characterization: The disappearance of the C3-methine proton in


-NMR confirms quaternary center formation.

Medicinal Chemistry Applications

CNS Active Agents (Sedative/Hypnotic & Anticonvulsant)

The 3,3-disubstituted piperidine-2,6-dione (glutarimide) and 2-piperidone (lactam) scaffolds are bioisosteric with barbiturates but often possess a safer therapeutic index.

  • Mechanism: These lipophilic lactams modulate the GABA-A receptor complex or block voltage-gated calcium channels.

  • Role of 3-Ethyl-3-Nitrile: It serves as a direct precursor to 3-ethyl-3-phenylpiperidine-2,6-dione (Glutethimide) analogs if the starting material contains a phenyl group, or novel alkyl-analogs.

  • SAR Insight: The ethyl group at C3 is optimal for lipophilicity (

    
    ), ensuring blood-brain barrier (BBB) penetration. The nitrile can be hydrolyzed to the amide (primary pharmacophore for anticonvulsant activity).[1][2]
    
Soluble Epoxide Hydrolase (sEH) Inhibitors

Recent studies (e.g., Bioorg.[3] Med. Chem. Lett.) have identified 3,3-disubstituted piperidines as potent sEH inhibitors.[3]

  • Application: Treatment of hypertension and inflammation.

  • Design Strategy: The rigid piperidine ring orients urea or amide substituents into the sEH active site. The 3-ethyl group fills a hydrophobic pocket, increasing potency (

    
     values often in the nanomolar range).
    
Divergent Synthesis for Library Generation

The nitrile group is a "masked" functionality. In drug development, this intermediate is used to generate three distinct chemical series:

Target SeriesReaction ConditionsApplication
3-Aminomethyl Piperidines

, Raney Ni,

Precursors for Kinase Inhibitors (JAK, CDK)
3-Carboxylic Acids

(aq), Reflux
Unnatural Amino Acid Scaffolds (Peptidomimetics)
3-Tetrazoles

,

Bioisosteres for Carboxylic Acids (Metabolic Stability)

Visualizations & Pathways

Divergent Synthesis Pathway

The following diagram illustrates the transformation of the core scaffold into bioactive derivatives.

G Start 3-Ethyl-2-oxopiperidine -3-carbonitrile (Scaffold) Route1 Acid Hydrolysis (HCl/H2O) Start->Route1 Route2 Reduction (H2/Raney Ni) Start->Route2 Route3 Cycloaddition (NaN3/ZnBr2) Start->Route3 Prod1 3-Ethyl-2-oxopiperidine -3-carboxylic acid Route1->Prod1 App1 Peptidomimetics (GABA Analogs) Prod1->App1 Prod2 3-(Aminomethyl)-3-ethyl piperidin-2-one Route2->Prod2 App2 Kinase Inhibitors (Restricted Diamines) Prod2->App2 Prod3 3-Ethyl-3-(1H-tetrazol-5-yl) piperidin-2-one Route3->Prod3 App3 Bioisostere (Metabolic Stability) Prod3->App3

Caption: Divergent synthetic utility of the 3-ethyl-2-oxopiperidine-3-carbonitrile scaffold in generating pharmacologically active libraries.

Pharmacophore Map (SAR)

This diagram highlights the structure-activity relationship (SAR) logic for the scaffold.

Caption: Structure-Activity Relationship (SAR) breakdown of the 3-ethyl-2-oxopiperidine-3-carbonitrile core.

References

  • Synthesis of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[3] URL:[Link]

  • Synthesis of an active hydroxylated glutethimide metabolite and some related analogs with sedative-hypnotic and anticonvulsant properties. Source: Journal of Medicinal Chemistry.[4] URL:[Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (Context on Piperidine Catalysis/Scaffolds) Source: RSC Advances. URL:[Link]

  • 3-ethyl-2-oxo-3-piperidinecarbonitrile (CAS 7033-82-1) Substance Record. Source: PubChem / MolAid. URL:[Link]

Sources

3,3-Disubstituted 2-Piperidone Derivatives: A Technical Guide to Scaffold Design and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,3-Disubstituted 2-Piperidone Derivatives in Pharmaceutical Research Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists[1]

Executive Summary: The Privileged Quaternary Center

The 2-piperidone (δ-valerolactam) scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a core structural motif in diverse therapeutic agents ranging from Janus kinase (JAK) inhibitors to CNS-active compounds. However, the specific introduction of 3,3-disubstitution represents a critical "force multiplier" in drug design.

This substitution pattern achieves three primary medicinal chemistry objectives:

  • Conformational Locking: Via the Thorpe-Ingold effect, the gem-disubstitution restricts the conformational flexibility of the piperidone ring, pre-organizing the molecule for optimal receptor binding.[1]

  • Metabolic Blockade: The C3 position is a metabolic "soft spot" prone to oxidative metabolism or enolization-mediated racemization.[1][2] Quaternary substitution at C3 eliminates the acidic

    
    -proton, preventing racemization and sterically hindering CYP450-mediated oxidation.[1][2]
    
  • Chirality Introduction: The creation of an all-carbon quaternary stereocenter allows for the exploration of specific vector space that is often inaccessible to flat, aromatic scaffolds.[1][2]

This guide provides a technical roadmap for the design, synthesis, and application of 3,3-disubstituted 2-piperidone derivatives.

Structural Logic & Conformational Analysis

The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

The introduction of two substituents at the C3 position creates steric compression that forces the piperidone ring into specific puckered conformations. In linear precursors, this effect accelerates cyclization rates (kinetic control).[3] In the formed lactam, it reduces the entropic penalty of binding to a protein target by limiting the number of accessible rotamers (thermodynamic advantage).[3]

  • Mechanism: The bond angle compression between the two C3 substituents (internal angle < 109.5°) forces the external bonds (C3-C2 and C3-C4) apart, often stabilizing a "twist-boat" or specific "chair" conformation that mimics the bioactive pose of peptide turns.[1]

Metabolic Stability

In mono-substituted 2-piperidones, the C3 proton is acidic (


).[1][2] In vivo, this can lead to:
  • Racemization: Rapid interconversion of enantiomers via the enol form.[1][2]

  • Oxidation: Susceptibility to

    
    -hydroxylation.
    3,3-Disubstitution  ablates this proton, rendering the stereocenter chemically and metabolically inert.[1][2]
    

Synthetic Methodologies

Constructing an all-carbon quaternary center is synthetically challenging due to steric hindrance.[1][2] Two primary robust protocols are recommended for pharmaceutical scale-up.

Protocol A: Asymmetric Phase-Transfer Catalysis (Maruoka Type)

This method is preferred for introducing a specific alkyl group to a pre-existing 3-substituted lactam to generate the quaternary center with high enantioselectivity.[1][2]

  • Substrate: 3-Aryl-2-piperidone or 3-Alkyl-2-piperidone.[1][2]

  • Reagents: Chiral quaternary ammonium salt (e.g., Maruoka catalyst), Alkyl halide (

    
    ), inorganic base (
    
    
    
    or
    
    
    ).[3]
  • Mechanism: The chiral ion pair formed between the lactam enolate and the catalyst blocks one face of the enolate, forcing the electrophile to attack from the opposite side.[3]

Protocol B: De Novo Assembly via Michael Addition/Cyclization

This route is ideal for generating the scaffold from acyclic precursors, as seen in the synthesis of Rogletimide analogs.[3]

  • Step 1: Alkylation of a pyridyl/aryl acetate to introduce the first C3 substituent.[1][2]

  • Step 2: Michael addition to acrylonitrile or acrylamide to introduce the three-carbon chain required for the ring.[1][2]

  • Step 3: Acid-mediated cyclization to close the lactam ring.[1][2]

Case Studies in Drug Design

Case Study 1: Rogletimide (Aromatase Inhibition)

Rogletimide (3-ethyl-3-(4-pyridyl)piperidine-2,6-dione) illustrates the power of the 3,3-scaffold.[1][2]

  • Structure: It is a 3,3-disubstituted glutarimide (closely related to piperidone).[1][2]

  • Activity Switch: The parent compound, Glutethimide (3-ethyl-3-phenyl), is a sedative.[1][2][4] Replacing the phenyl ring with a pyridyl ring and maintaining the 3,3-ethyl/pyridyl motif switches the activity to potent aromatase inhibition for breast cancer treatment.[1] The 3,3-disubstitution is essential for positioning the pyridine nitrogen to coordinate with the heme iron of the CYP19 enzyme.[3]

Case Study 2: 3,3-Difluoropiperidines (Bioisosteres)

Replacing hydrogens at C3 with fluorine atoms (3,3-difluoro-2-piperidone) is a modern strategy to lower the


 of the adjacent amine (in reduced piperidines) and block metabolism without adding significant steric bulk.[3] These motifs are increasingly found in 5-HT1D receptor ligands  and Apelin receptor agonists .[1][2]

Experimental Protocols

Standard Operating Procedure: Asymmetric C3-Alkylation

Objective: Synthesis of (S)-3-benzyl-3-methylpiperidin-2-one.[1][2]

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Solvation: Dissolve 3-methylpiperidin-2-one (1.0 eq, 5 mmol) in Toluene (25 mL).

  • Catalyst Addition: Add (

    
    )-3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst) (1 mol%).
    
  • Base Activation: Add solid

    
     (5.0 eq) at 0°C. Stir vigorously for 10 minutes to generate the enolate interface.
    
  • Alkylation: Dropwise add Benzyl Bromide (1.2 eq) over 15 minutes.

  • Reaction: Stir at 0°C for 4 hours. Monitor by HPLC for consumption of starting material.[1][2]

  • Quench: Add saturated

    
     (10 mL) and extract with Ethyl Acetate (3 x 20 mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
    
  • Validation: Verify quaternary center formation via

    
     NMR (look for singlet signal ~45-50 ppm) and enantiomeric excess via Chiral HPLC.
    

Visualizations

Diagram 1: Synthetic Workflow for Quaternary Center Construction

This diagram illustrates the parallel logic between the Phase-Transfer route (Protocol A) and the De Novo route (Protocol B).

SyntheticPathways Fig 1. Convergent Synthetic Strategies for 3,3-Disubstituted Scaffolds Start_A 3-Substituted 2-Piperidone Inter_A Chiral Ion-Pair Enolate Start_A->Inter_A CsOH / Toluene Start_B Aryl Acetate Precursor Inter_B Quaternary Nitrile Ester Start_B->Inter_B Alkylation Reagent_A Alkyl Halide (R-X) + Maruoka Cat. Reagent_A->Inter_A Reagent_B Acrylonitrile + Base Reagent_B->Inter_B Michael Addition Product 3,3-Disubstituted 2-Piperidone (Quaternary Center) Inter_A->Product Asymmetric Alkylation Inter_B->Product Acid Cyclization (H2SO4/AcOH)

Caption: Comparison of Phase-Transfer Catalysis (Top) and De Novo Cyclization (Bottom) routes.

Diagram 2: SAR & Conformational Logic

This diagram maps the causal relationship between the structural modification and the biological outcome.

SAR_Logic Fig 2. Mechanistic Impact of 3,3-Disubstitution on Drug Efficacy Core 3,3-Disubstitution Thorpe Thorpe-Ingold Effect (Angle Compression) Core->Thorpe Block Metabolic Blockade (No alpha-H) Core->Block Conf Restricted Conformation (Pucker Control) Thorpe->Conf Stab Prevents Racemization & Oxidation Block->Stab Bind High Affinity Binding (Entropic Gain) Conf->Bind Pre-organization Duration Increased Half-life (t1/2) Stab->Duration Metabolic Stability

Caption: Logical flow from chemical substitution to pharmacological benefit.[3]

References

  • Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation. Bioorganic & Medicinal Chemistry, 2016.[1]

  • Rogletimide: Structure, Chemical Properties, and Clinical Data. PubChem/Wikipedia, 2025.[1][3]

  • Construction of Quaternary Carbon Center by Catalytic Asymmetric Alkylation of 3-Arylpiperidin-2-ones. Angewandte Chemie Int.[1][2] Ed., 2020.[1][3]

  • Thorpe-Ingold Effect in Cyclization and Conformational Control. Chem-Station, 2016.[1][2]

  • Applications of Fluorine in Medicinal Chemistry (3,3-difluoro analogs). Journal of Medicinal Chemistry, 2015.[1]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship of 3-Ethyl-2-oxo-3-piperidinecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure in drug design. This technical guide delves into the prospective structure-activity relationship (SAR) of a specific, yet underexplored, scaffold: 3-ethyl-2-oxo-3-piperidinecarbonitrile. While direct biological data for this exact molecule is not extensively published, this document will leverage established principles of medicinal chemistry and draw parallels from the rich literature on related piperidine and pyridone derivatives to construct a predictive SAR framework. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this chemical space for novel therapeutic agents.

Introduction: The 2-Oxopiperidine Scaffold

The 2-oxopiperidine (or δ-valerolactam) ring system is a prevalent motif in both natural products and synthetic pharmaceuticals.[2] The presence of the lactam functionality introduces a planar amide bond, which can engage in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), while the rest of the ring retains its chair-like conformation. This combination of features provides a rigid backbone for the precise orientation of substituents. Piperidine derivatives have demonstrated a vast pharmacological spectrum, including anticancer, anti-diabetic, antimicrobial, and analgesic properties.[1]

The subject of this guide, 3-ethyl-2-oxo-3-piperidinecarbonitrile, presents a unique substitution pattern: a quaternary center at the C3 position, bearing both an alkyl group (ethyl) and a cyano (nitrile) group. This geminal disubstitution creates a specific stereoelectronic environment that is ripe for systematic exploration. This guide will dissect the molecule into its core components to propose a logical and efficient strategy for investigating its SAR.

Prospective Structure-Activity Relationship (SAR) Analysis

The exploration of the SAR for this scaffold can be systematically approached by considering modifications at three primary diversification points: the lactam nitrogen (N1), the C3-ethyl group, and the C3-nitrile group.

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mol [label=<

>, pos="0,0!"];

N1_label [label="Position 1 (N-H)\n- H-bond donor\n- Alkylation/Arylation", pos="-2.5,0.5!", fontcolor="#202124"]; C3_ethyl_label [label="Position 3 (Ethyl)\n- Steric bulk\n- Lipophilicity", pos="2.5,1!", fontcolor="#202124"]; C3_nitrile_label [label="Position 3 (Nitrile)\n- H-bond acceptor\n- Polar interactions", pos="2.5,-1!", fontcolor="#202124"];

N1_label -> mol [pos="p,-1.8,0.3 0.1,0.4"]; C3_ethyl_label -> mol [pos="p,1.8,0.8 0.8,0.5"]; C3_nitrile_label -> mol [pos="p,1.8,-0.8 0.8,-0.5"]; } dot Caption: Key diversification points for SAR studies on the 3-ethyl-2-oxo-3-piperidinecarbonitrile scaffold.

Modifications of the Lactam Nitrogen (N1 Position)

The lactam N-H group is a crucial hydrogen bond donor. Its modification is a primary and often fruitful strategy in medicinal chemistry.

  • N-Alkylation/N-Arylation: Substitution on the nitrogen atom removes the hydrogen bond donor capability and introduces steric bulk, which can modulate binding affinity and selectivity for a target protein.

    • Rationale: Introducing small alkyl groups (e.g., methyl, ethyl) can enhance metabolic stability and cell permeability. Larger or functionalized alkyl chains can be used to probe for additional binding pockets or introduce new pharmacophoric features. Aryl or heteroaryl substituents can introduce pi-stacking interactions and significantly alter the molecule's electronic properties.

    • Causality: The role of piperidine substitution patterns is known to be critical in modulating biological activity and pharmacokinetics.[4] N-substitution can improve brain exposure by masking the polar N-H group.[3]

Modifications of the C3-Ethyl Group

The ethyl group at the C3 position is a key determinant of the local steric environment and lipophilicity.

  • Alkyl Chain Homologation and Branching:

    • Rationale: Varying the size of the alkyl group (e.g., methyl, propyl, isopropyl, cyclobutyl) allows for a systematic exploration of the size and shape of the corresponding binding pocket. This is a classic "SAR by homologation" approach.

    • Causality: Small changes in alkyl substituents can lead to significant differences in biological activity by optimizing van der Waals interactions with the target. For instance, in some NOP receptor agonists, the nature of alkyl and cycloalkyl groups significantly impacts affinity.[5]

  • Introduction of Aromatic or Polar Groups:

    • Rationale: Replacing the ethyl group with a phenyl, benzyl, or other aromatic ring could introduce potential pi-stacking or cation-pi interactions. Incorporating polar functionalities like hydroxyl or ether groups within the chain can increase solubility and introduce new hydrogen bonding opportunities.

    • Causality: In many compound series, the introduction of aromatic rings or specific functional groups can dramatically enhance potency and selectivity.[6]

Modifications of the C3-Nitrile Group

The nitrile group is a potent electron-withdrawing group and a weak hydrogen bond acceptor. Its replacement with other functional groups is a critical step in SAR exploration.

  • Bioisosteric Replacement:

    • Rationale: The nitrile group can be replaced with other functionalities of similar size and electronics, or with groups that offer different interaction potentials. Common replacements include esters (-COOR), amides (-CONH2, -CONHR), and carboxylic acids (-COOH).

    • Causality: Replacing a nitrile with an amide or carboxylic acid introduces both hydrogen bond donor and acceptor capabilities, which can fundamentally alter the binding mode and affinity. Libraries of 2-oxopyridine carbonitriles have been synthesized and evaluated for various biological activities, demonstrating the tractability of modifying this part of the molecule.[7][8] The choice of replacement can significantly affect properties like cell permeability and metabolic stability.

Proposed Synthetic Strategy and Experimental Workflows

A robust synthetic plan is essential for generating a library of analogs to explore the proposed SAR. The synthesis would likely begin with the construction of the core 3-substituted-2-oxopiperidine ring.

Synthesis Protocol: Core Scaffold Construction

A plausible approach involves a Michael addition followed by reductive cyclization.

  • Step 1: Michael Addition. React diethyl ethylmalonate with acrylonitrile in the presence of a base catalyst (e.g., sodium ethoxide) to form diethyl 2-cyano-2-ethyl-pentanedioate.

  • Step 2: Decarboxylation. Selectively hydrolyze and decarboxylate one of the ester groups to yield ethyl 2-cyano-2-ethyl-pentanoate.

  • Step 3: Reductive Cyclization. Reduce the remaining ester and the nitrile group under specific catalytic hydrogenation conditions (e.g., Raney Nickel or a rhodium catalyst) that favor intramolecular cyclization to form the 3-ethyl-2-oxopiperidine-3-carboxamide, which can then be converted to the carbonitrile.

Self-Validating System: Each step of the synthesis must be monitored by appropriate analytical techniques (TLC, LC-MS, NMR) to confirm the identity and purity of the intermediates and final products.

dot graph TD { A[Start: Diethyl Ethylmalonate + Acrylonitrile] --> B{Michael Addition}; B --> C[Intermediate: Diethyl 2-cyano-2-ethyl-pentanedioate]; C --> D{Hydrolysis & Decarboxylation}; D --> E[Intermediate: Ethyl 2-cyano-2-ethyl-pentanoate]; E --> F{Reductive Cyclization}; F --> G[Target Scaffold: 3-Ethyl-2-oxo-3-piperidinecarbonitrile];

} dot Caption: Proposed synthetic workflow for the generation and diversification of the target scaffold.

Biological Evaluation Workflow

A logical progression for biological screening is crucial for efficient SAR development.

SAR_Workflow

Data Presentation: Predictive SAR Table

The following table summarizes the proposed modifications and their predicted impact on key molecular properties, which in turn are expected to influence biological activity.

Modification SiteMoiety (R)Predicted Impact on Lipophilicity (LogP)Predicted H-BondingRationale & Potential Outcome
N1 Position -CH₃IncreaseDonor removedEnhance permeability, probe for steric tolerance.
-CH₂PhSignificant IncreaseDonor removedIntroduce pi-stacking, probe for larger pockets.
C3-Alkyl -CH₃ (vs Ethyl)DecreaseNo changeReduce steric bulk, test for pocket size limit.
-cPr (vs Ethyl)Slight IncreaseNo changeIntroduce rigidity, explore conformational effects.
C3-Nitrile -CONH₂DecreaseDonor/Acceptor AddedIncrease polarity, introduce H-bonding. May improve target engagement but reduce permeability.
-COOCH₃Similar/Slight DecreaseAcceptor AddedIntroduce H-bond acceptor, alter electronics.
-COOHSignificant DecreaseDonor/Acceptor AddedIntroduce charge at physiological pH, potential for salt-bridge formation.

Conclusion and Future Directions

The 3-ethyl-2-oxo-3-piperidinecarbonitrile scaffold represents an intriguing starting point for drug discovery. While this guide is predictive in nature due to the absence of specific public data, it provides a robust and scientifically grounded framework for any research team aiming to explore this chemical space. By systematically modifying the lactam nitrogen, the C3-alkyl group, and the C3-nitrile group, a comprehensive understanding of the structure-activity relationship can be developed. The proposed synthetic strategies are based on established chemical transformations, and the suggested biological evaluation workflow follows industry best practices for efficient lead discovery and optimization. Future work should focus on the synthesis of an initial diverse library based on these recommendations, followed by screening against a panel of relevant biological targets to identify initial hits and validate the predictive SAR model presented herein.

References

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development (IJNRD.org). [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Regioselective syntheses of 2-oxopyridine carbonitrile derivatives and evaluation for antihyperglycemic and antioxidant potential. (2023). ResearchGate. [Link]

  • Khan, K. M., et al. (2023). Regioselective syntheses of 2-oxopyridine carbonitrile derivatives and evaluation for antihyperglycemic and antioxidant potential. International Journal of Biological Macromolecules, 241, 124589. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2049–2061. [Link]

  • Zaccone, G., et al. (2008). Structure-activity relationships and CoMFA of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic properties. Bioorganic & Medicinal Chemistry, 16(6), 2829-2851. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Semantic Scholar. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. (2023). ResearchGate. [Link]

  • Kappa opioid analgesics: Synthesis and structure-activity relationships of substituted piperidines. (2014). ResearchGate. [Link]

  • Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. (2021). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. (2021). ChemRxiv. [Link]

  • Brown, C. S. D., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 25(13), 2979. [Link]

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The Enigmatic Scaffold: A Technical Guide to the Synthesis and Potential of 3-Substituted 2-Oxopiperidine-3-Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Scaffold of Latent Potential

In the vast and ever-evolving landscape of medicinal chemistry, the piperidine ring stands as a cornerstone, a privileged scaffold found in a myriad of pharmaceuticals and natural products. Its conformational flexibility and synthetic tractability have rendered it an indispensable tool in the design of novel therapeutic agents. Within this broad family, the 2-oxopiperidine (or δ-valerolactam) framework offers a unique combination of a rigidifying amide bond and a modifiable six-membered ring. The introduction of a nitrile group at the C3 position, particularly when further substituted at this stereocenter, creates a fascinating yet underexplored chemical entity: the 3-substituted 2-oxopiperidine-3-nitrile.

This technical guide serves as a comprehensive literature review and a forward-looking roadmap for researchers, scientists, and drug development professionals intrigued by this scaffold. While direct and extensive research on this specific class of compounds is nascent, this document consolidates existing knowledge on related structures and outlines promising synthetic strategies and potential biological applications. We will delve into the causality behind experimental choices, providing not just protocols but a deeper understanding of the underlying chemical principles.

I. The Strategic Importance of the 3-Cyano-2-Oxopiperidine Core

The confluence of the lactam, the nitrile, and a quaternary center at C3 bestows upon this scaffold a unique electronic and steric profile. The electron-withdrawing nature of the nitrile group can influence the acidity of the C3 proton (in the unsubstituted core) and the reactivity of the adjacent lactam carbonyl. This feature is of paramount importance in considering the potential of these molecules as pharmacophores. The nitrile group is a versatile functional handle, capable of participating in various chemical transformations and acting as a key interaction point with biological targets.

II. Synthetic Pathways: Assembling the Core and Introducing Diversity

The synthesis of 3-substituted 2-oxopiperidine-3-nitriles can be logically dissected into two key phases: the construction of the foundational 2-oxopiperidine-3-nitrile ring system and the subsequent introduction of substituents at the C3 position.

A. Construction of the 2-Oxopiperidine-3-Nitrile Scaffold

Two primary retrosynthetic approaches emerge from the literature on related compounds: the cyclization of a linear precursor and the reduction of an aromatic 3-cyano-2-pyridone.

1. Cyclization of an Acrylonitrile Adduct: A Promising Route

A highly plausible and industrially scalable approach begins with the Michael addition of a malonic ester to acrylonitrile, followed by reductive cyclization. A notable patent (CN108484484B) outlines a similar strategy for the synthesis of the corresponding ethyl 2-oxo-3-piperidinecarboxylate, a key potential precursor to the nitrile.[1]

Proposed Synthetic Workflow: From Malonate to Nitrile

Synthetic Workflow A Diethyl Malonate + Acrylonitrile B Diethyl 2-cyanoethylmalonate A->B Michael Addition (Base Catalyst) C Ethyl 2-oxo-3-piperidinecarboxylate B->C Reductive Cyclization (e.g., Raney Cobalt, H₂) D 2-Oxopiperidine-3-carboxamide C->D Ammonolysis E 2-Oxopiperidine-3-carbonitrile D->E Dehydration (e.g., P₂O₅, SOCl₂)

Figure 1: Proposed synthetic workflow for 2-oxopiperidine-3-carbonitrile.

Experimental Protocol: Synthesis of Ethyl 2-Oxo-3-piperidinecarboxylate (adapted from CN108484484B)[1]

  • Michael Addition: To a stirred mixture of diethyl malonate and a catalytic amount of a base (e.g., sodium ethoxide), slowly add acrylonitrile at a controlled temperature (e.g., 30-35 °C). The reaction is typically exothermic and may require cooling. Monitor the reaction by TLC or GC until completion. Work-up involves neutralization and purification to yield diethyl 2-cyanoethylmalonate.

  • Reductive Cyclization: The diethyl 2-cyanoethylmalonate is subjected to catalytic hydrogenation in an organic solvent such as isopropanol. A Raney cobalt or Raney nickel catalyst is employed under hydrogen pressure (e.g., 25-40 kg/cm ²) and elevated temperature (e.g., 75-105 °C). Upon completion, the catalyst is filtered, and the product, ethyl 2-oxo-3-piperidinecarboxylate, is isolated by recrystallization.

From Ester to Nitrile: A Critical Transformation

The conversion of the ethyl ester at C3 to the desired nitrile is a standard organic transformation, typically proceeding through a primary amide intermediate.

Experimental Protocol: Conversion of Ester to Nitrile

  • Ammonolysis: The ethyl 2-oxo-3-piperidinecarboxylate can be converted to the corresponding 2-oxopiperidine-3-carboxamide by treatment with ammonia in a suitable solvent, such as methanol, in a sealed pressure vessel at elevated temperatures.

  • Dehydration: The resulting primary amide is then dehydrated to the nitrile using a variety of dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. The choice of reagent and reaction conditions should be carefully optimized to avoid side reactions involving the lactam functionality.

2. Reduction of 3-Cyano-2-pyridones: An Alternative Strategy

An alternative approach involves the synthesis of a 3-cyano-2-pyridone, followed by catalytic hydrogenation to the saturated piperidine ring. The synthesis of 3-cyano-2-pyridones is well-documented and can be achieved through multicomponent reactions.[2][3]

Synthetic Workflow: Reduction of a Pyridone

Pyridone Reduction A Aldehyde + Ketone + Cyanoacetamide + Ammonium Acetate B Substituted 3-Cyano-2-pyridone A->B Multicomponent Reaction C Substituted 2-Oxopiperidine-3-carbonitrile B->C Catalytic Hydrogenation (e.g., Rh/C, PtO₂)

Figure 2: Synthesis via reduction of a 3-cyano-2-pyridone.

Experimental Protocol: Synthesis and Reduction of 3-Cyano-2-pyridone (General Procedure)

  • Synthesis of 3-Cyano-2-pyridone: A mixture of an appropriate aldehyde, a ketone, cyanoacetamide, and ammonium acetate in a solvent like ethanol is refluxed.[3] The product often precipitates upon cooling and can be isolated by filtration.

  • Catalytic Hydrogenation: The resulting 3-cyano-2-pyridone is dissolved in a suitable solvent (e.g., acetic acid, ethanol) and subjected to catalytic hydrogenation. A variety of catalysts can be employed, such as rhodium on carbon or platinum oxide, under a hydrogen atmosphere. The conditions (pressure, temperature) must be carefully controlled to achieve reduction of the pyridine ring without affecting the nitrile group.

B. C3-Functionalization: Introducing Molecular Complexity

With the 2-oxopiperidine-3-carbonitrile scaffold in hand, the introduction of substituents at the C3 position is the next critical step. The acidity of the C3 proton, being alpha to both a carbonyl and a nitrile group, makes this position amenable to deprotonation and subsequent reaction with electrophiles.

1. C3-Alkylation and Arylation

The most direct method for introducing alkyl or aryl substituents is through the deprotonation of the C3 position with a suitable base to form an enolate, followed by quenching with an electrophile.

Reaction Scheme: C3-Alkylation

C3-Alkylation A 2-Oxopiperidine-3-carbonitrile B C3-Enolate A->B Base (e.g., LDA, NaH) C 3-Alkyl-2-oxopiperidine-3-carbonitrile B->C Alkyl Halide (R-X)

Figure 3: General scheme for the C3-alkylation of the core scaffold.

Experimental Protocol: C3-Alkylation (Proposed)

  • Enolate Formation: To a solution of 2-oxopiperidine-3-carbonitrile in an anhydrous aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is added dropwise. The reaction is stirred for a period to ensure complete enolate formation.

  • Electrophilic Quench: The desired alkyl halide (e.g., methyl iodide, benzyl bromide) is then added to the solution, and the reaction is allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution), and the product is extracted into an organic solvent. Purification is typically achieved by column chromatography.

2. Michael Addition

The C3-enolate can also serve as a nucleophile in a Michael addition reaction with α,β-unsaturated carbonyl compounds, leading to more complex 3-substituted derivatives.[4]

Experimental Protocol: Michael Addition (Proposed)

  • Enolate Formation: As described for C3-alkylation, the enolate is generated using a suitable base.

  • Conjugate Addition: An α,β-unsaturated ketone or ester is added to the enolate solution at low temperature. The reaction is stirred until completion.

  • Work-up and Purification: The reaction is quenched and worked up in a similar manner to the alkylation protocol, followed by purification.

III. Reactivity of the 3-Substituted 2-Oxopiperidine-3-Nitrile Scaffold

The presence of the lactam and nitrile functionalities offers avenues for further chemical transformations, allowing for the generation of diverse compound libraries.

  • Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations can dramatically alter the physicochemical and biological properties of the molecule.

  • Lactam Chemistry: The lactam can be N-alkylated or N-arylated to introduce further diversity. Additionally, reduction of the lactam carbonyl would yield a 3-substituted-3-cyanopiperidine.

  • Ring-Opening Reactions: Under certain conditions, the lactam ring can be opened to yield linear amino acids with a quaternary center.

IV. Biological Applications: A Frontier of Discovery

While direct biological data for 3-substituted 2-oxopiperidine-3-nitriles is scarce in the public domain, the known activities of structurally related compounds provide compelling rationale for their investigation in various therapeutic areas.

A. Anticancer Potential

The aromatic counterparts, 3-cyano-2-pyridones, have demonstrated significant potential as anticancer agents. For instance, certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the PIM-1 kinase, a serine/threonine kinase implicated in cancer cell survival. Other studies have shown that 3-cyano-2-pyridone derivatives can induce apoptosis in breast cancer cells (MCF-7) with low micromolar IC₅₀ values.[5] Furthermore, some derivatives have shown potent inhibitory effects against human lung carcinoma (A549) cells. The cytotoxic potential of these related scaffolds is summarized in the table below.

Compound ClassCell LineActivity (IC₅₀/GI₅₀)Reference
4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles-PIM-1 Kinase Inhibition
3-Cyano-2-substituted PyridinesMCF-7 (Breast Cancer)IC₅₀ = 2 µM[5]
2-Oxo-1,2-dihydropyridine-3-carbonitrilesA549 (Lung Carcinoma)IC₅₀ = 0.83 µg/ml
(E)-2-Cyano-3-(het)arylacrylamidesCAKI-1 (Renal Cancer)GI₅₀ = 0.287 µM[6]

This body of evidence strongly suggests that the 3-substituted 2-oxopiperidine-3-nitrile scaffold is a promising starting point for the development of novel anticancer agents. The saturated piperidine ring, in contrast to the flat pyridone, would offer different conformational possibilities for interacting with biological targets.

B. Antiviral and Other Potential Applications

The broader class of piperidine derivatives is known for a wide range of biological activities, including antiviral properties.[7][8] While no specific data exists for the 3-cyano-2-oxo variants, the structural alerts present in the scaffold warrant their investigation in antiviral assays. The ability of the nitrile and lactam carbonyl to act as hydrogen bond acceptors makes them attractive for targeting a variety of enzymes and receptors.

V. Conclusion and Future Outlook

The 3-substituted 2-oxopiperidine-3-nitrile scaffold represents a largely untapped area of chemical space with significant potential for the discovery of new therapeutic agents. This guide has outlined plausible and robust synthetic strategies for accessing this core structure and for introducing diversity at the C3 position. The biological activities of the closely related 3-cyano-2-pyridones provide a strong impetus for the exploration of their saturated analogs, particularly in the realm of oncology.

Future research in this area should focus on:

  • Optimization of Synthetic Routes: Developing high-yielding and scalable syntheses for the core scaffold and its C3-substituted derivatives.

  • Stereoselective Synthesis: Investigating methods for the enantioselective synthesis of these chiral molecules, as biological activity is often stereospecific.

  • Library Synthesis and Biological Screening: Preparing a diverse library of 3-substituted 2-oxopiperidine-3-nitriles and screening them against a wide range of biological targets.

By systematically exploring the synthesis and biological properties of this intriguing scaffold, the scientific community can unlock its full potential in the quest for novel and effective medicines.

VI. References

  • Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Retrieved from [Link]

  • MDPI. (2023, November 15). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Retrieved from [Link]

  • Sciforum. (2023, November 15). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Retrieved from [Link]

  • Koelsch, C. F. (1943). A Synthesis of 3-Alkylpiperidones. Journal of the American Chemical Society, 65(11), 2093-2095.

  • PMC. (n.d.). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Retrieved from [Link]

  • RSC Publishing. (2026, January 2). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

  • PMC. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antiviral activity of 3'-C-cyano-3'-deoxynucleosides. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of new arylpiperazine cyano (2a-d) and amine (3a-d) ligands. Retrieved from [Link]

  • PubMed. (2004, November 4). Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Retrieved from [Link]

  • Arkivoc. (n.d.). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. Retrieved from

  • DR-NTU. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The antiviral activity of compounds 2, 5, 6, 8-11, and 22 against.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity. Retrieved from

  • YouTube. (2018, May 10). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • GSRS. (n.d.). ETHYL 2-OXO-3-PIPERIDINECARBOXYLATE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: One-Pot Synthesis of 3-Cyano-3-ethyl-2-piperidone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Specifically, 3-cyano-3-substituted-2-piperidones are valuable intermediates in the synthesis of a variety of therapeutic agents due to the versatile reactivity of the nitrile and lactam functionalities. Traditional multi-step syntheses of these intermediates can be time-consuming, resource-intensive, and may lead to lower overall yields. This application note details a robust and efficient one-pot synthesis of 3-cyano-3-ethyl-2-piperidone, a key intermediate for drug discovery and development.

This protocol leverages a sequential Michael addition and a Thorpe-Ziegler type cyclization in a single reaction vessel, offering significant advantages in terms of operational simplicity, time efficiency, and atom economy. The described method is designed to be accessible to researchers with a foundational understanding of synthetic organic chemistry.

Scientific Rationale & Mechanism

The one-pot synthesis of 3-cyano-3-ethyl-2-piperidone proceeds through a two-step sequence initiated by a base-catalyzed Michael addition, followed by an intramolecular Thorpe-Ziegler cyclization.

Step 1: Michael Addition

The reaction is initiated by the base-catalyzed Michael addition of 2-cyano-2-ethylacetamide (a Michael donor) to an α,β-unsaturated carbonyl compound like acrylamide (a Michael acceptor).[2][3] A suitable base, such as sodium ethoxide, deprotonates the α-carbon of 2-cyano-2-ethylacetamide, which is rendered acidic by the adjacent electron-withdrawing nitrile and amide groups. The resulting carbanion then undergoes a conjugate addition to the β-carbon of acrylamide, forming an intermediate acyclic amide.

Step 2: Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a classical method for the intramolecular cyclization of dinitriles to form cyclic α-cyano ketones.[4][5] In this synthesis, a variation of this reaction occurs where the intermediate from the Michael addition, under the influence of a strong base, undergoes an intramolecular cyclization. The base abstracts a proton from the α-carbon of the terminal nitrile group, and the resulting carbanion attacks the electrophilic carbon of the amide carbonyl. This is followed by the elimination of ammonia to yield the stable 3-cyano-3-ethyl-2-piperidone.

The proposed reaction mechanism is depicted below:

Reaction_Mechanism reactant1 2-Cyano-2-ethylacetamide intermediate1 Michael Adduct Intermediate reactant1->intermediate1 Michael Addition reactant2 Acrylamide reactant2->intermediate1 base Base (e.g., NaOEt) base->reactant1 base->intermediate1 Deprotonation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Thorpe-Ziegler Cyclization product 3-Cyano-3-ethyl-2-piperidone intermediate2->product Elimination of NH3

Caption: Proposed reaction mechanism for the one-pot synthesis.

Experimental Protocol

This protocol provides a detailed methodology for the one-pot synthesis of 3-cyano-3-ethyl-2-piperidone.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Cyano-2-ethylacetamideReagent Grade (≥98%)(Specify Supplier)
AcrylamideReagent Grade (≥98%)(Specify Supplier)
Sodium Ethoxide (NaOEt)Reagent Grade (≥95%)(Specify Supplier)
Anhydrous Ethanol (EtOH)ACS Grade(Specify Supplier)
Diethyl EtherACS Grade(Specify Supplier)
Saturated Ammonium Chloride (NH4Cl)ACS Grade(Specify Supplier)
Anhydrous Magnesium Sulfate (MgSO4)ACS Grade(Specify Supplier)
Hydrochloric Acid (HCl), 1MACS Grade(Specify Supplier)
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Nitrogen inlet

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer.

    • Flush the entire apparatus with dry nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Reagent Addition:

    • To the reaction flask, add 2-cyano-2-ethylacetamide (1.0 eq).

    • Add anhydrous ethanol (sufficient to dissolve the starting material, e.g., 100 mL).

    • Stir the mixture at room temperature until the 2-cyano-2-ethylacetamide is completely dissolved.

    • In the dropping funnel, prepare a solution of acrylamide (1.1 eq) in anhydrous ethanol (20 mL).

  • Initiation of Michael Addition:

    • To the stirred solution in the reaction flask, add sodium ethoxide (1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.

    • Once the base is added, begin the dropwise addition of the acrylamide solution from the dropping funnel over a period of 30 minutes.

  • Reaction and Cyclization:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3-cyano-3-ethyl-2-piperidone.

Quantitative Data Summary
ParameterValue/Range
Reactant Ratios
2-Cyano-2-ethylacetamide1.0 eq
Acrylamide1.1 eq
Sodium Ethoxide1.2 eq
Reaction Conditions
SolventAnhydrous Ethanol
TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Expected Yield 65-80% (typical)

Experimental Workflow Diagram

Experimental_Workflow start Start setup Assemble and Dry Reaction Apparatus start->setup reagents Add 2-Cyano-2-ethylacetamide and Ethanol setup->reagents base_add Add Sodium Ethoxide reagents->base_add acrylamide_add Dropwise Addition of Acrylamide Solution base_add->acrylamide_add reflux Heat to Reflux (4-6 hours) acrylamide_add->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Quench, Evaporate, Extract tlc->workup Reaction Complete purify Column Chromatography workup->purify product Pure 3-Cyano-3-ethyl-2-piperidone purify->product

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete reaction: Ensure the reaction is run for a sufficient amount of time, as confirmed by TLC. The use of a stronger base, such as sodium hydride, might be explored, but with caution due to its pyrophoric nature.

    • Moisture contamination: Ensure all glassware is thoroughly dried and anhydrous solvents are used. Moisture can quench the base and hinder the reaction.

    • Side reactions: Polymerization of acrylamide can be a side reaction. Ensure slow, controlled addition of the acrylamide solution.

  • Impure Product:

    • Inefficient purification: Optimize the eluent system for column chromatography to achieve better separation.

    • Incomplete work-up: Ensure thorough extraction and washing steps to remove unreacted starting materials and byproducts.

Conclusion

This application note provides a comprehensive and detailed protocol for the one-pot synthesis of 3-cyano-3-ethyl-2-piperidone. This method offers a streamlined and efficient alternative to multi-step procedures, making it a valuable tool for researchers in drug discovery and development. The protocol is designed to be robust and reproducible, with clear guidance on the reaction mechanism, experimental setup, and troubleshooting.

References

  • Hosseini, H., & Bayat, M. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances, 8(51), 29203–29210. [Link]

  • Vardanyan, R., & Hruby, V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 996. [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024, October 12). YouTube. [Link]

  • An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. (2018). RSC Publishing. [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026, January 2). PMC. [Link]

  • Padmavathi, V., et al. (2005). Michael addition of active methylene compounds to α,β–unsaturated sulfones. Indian Journal of Chemistry - Section B, 44B, 358-362. [Link]

  • Synthesis of cyanoacetamide derivatives 2aed. ResearchGate. [Link]

  • Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 28(22), 7621. [Link]

  • Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. [Link]

  • Povstyanoy, M. V., et al. (2012). The Thorpe-Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones: Cascade assembling of tetra- and pentacyclic heterocyclic scaffolds. Tetrahedron, 68(47), 9695-9702. [Link]

  • Singh, P., et al. (2014). Iodine mediated one-pot synthesis of 3-cyano and 3-cyano-4-methylcoumarins. Journal of the Serbian Chemical Society, 79(10), 1181-1187. [Link]

  • Thorpe reaction. Wikipedia. [Link]

  • One-Pot Synthesis of 3-Cyano-2-pyridones. ResearchGate. [Link]

  • Optimization of the Thorpe-Ziegler cyclization. ResearchGate. [Link]

  • Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]

  • Thorpe-Ziegler Reaction. SynArchive. [Link]

  • El-Gohary, N. S. (2017). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 33(3), 1333-1343. [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. [Link]

  • Synthesis of Piperidones by MCR. ResearchGate. [Link]

  • Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts. PMC. [Link]

Sources

Application Note: Reagents for Reductive Cyclization of Cyano Esters to Piperidones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transformation of cyano esters into piperidones (piperidin-2-ones) is a pivotal reaction in the synthesis of alkaloids, kinase inhibitors (e.g., Tofacitinib intermediates), and peptidomimetics. This application note provides a critical evaluation of reagents for this reductive cyclization, distinguishing between Catalytic Hydrogenation (Raney Nickel, Pd/C) and Hydride-Mediated Reduction (CoCl₂/NaBH₄). We present detailed protocols, mechanistic insights, and troubleshooting guides to maximize yield and minimize common side reactions like dimerization or hydrolysis.

Introduction & Strategic Value

Piperidin-2-ones are pharmacophores embedded in numerous FDA-approved therapeutics. The most direct synthetic route involves the reduction of a


-cyano ester to a 

-amino ester, which undergoes spontaneous intramolecular lactamization.

While conceptually simple, this transformation is fraught with chemoselectivity challenges:

  • Over-reduction: Reduction of the ester group.

  • Dimerization: Condensation of the intermediate imine with the newly formed amine to yield secondary amines.

  • Incomplete Cyclization: Stalling at the amino-ester stage.

This guide outlines two distinct workflows to navigate these challenges based on scale and substrate sensitivity.

Critical Reagent Selection Guide

FeatureMethod A: Raney Nickel (Ra-Ni) Method B: CoCl₂ / NaBH₄ Method C: Pd/C (Acidic)
Primary Mechanism Heterogeneous Catalytic HydrogenationMetal-Boride Coordinated Hydride TransferHeterogeneous Catalytic Hydrogenation
Key Advantage High Atom Economy; Scalable; Spontaneous CyclizationHigh Chemoselectivity; No Pressure Vessel NeededMild; Non-Pyrophoric (compared to Ra-Ni)
Limiters Safety (Pyrophoric); Requires H₂ PressureStoichiometric Waste; Borate removalSlower kinetics; Acid sensitive substrates
Ester Tolerance Moderate (Avoid strong bases/high temp)ExcellentGood
Ideal Scale >10g to Kilo-lab<5g (Discovery/Optimization)Variable

Mechanistic Insight

Understanding the cascade is vital for troubleshooting. The reaction proceeds through a "Reduction-Cyclization" sequence.[1][2]

G Start Cyano Ester (Substrate) Imine Imine Intermediate (Transient) Start->Imine Reduction (2H) Amine δ-Amino Ester (Nucleophile) Imine->Amine Reduction (2H) Dimer Secondary Amine (Side Product) Imine->Dimer Condensation w/ Amine (Low H2 Pressure) Piperidone Piperidin-2-one (Product) Amine->Piperidone Intramolecular Acyl Substitution (-ROH) Amine->Dimer

Caption: The reductive cyclization pathway. Rapid hydrogenation of the imine is critical to prevent dimerization.

Detailed Experimental Protocols

Protocol A: High-Pressure Hydrogenation (Raney Nickel)

Best for: Scale-up, robust substrates, and "one-pot" efficiency.

Safety Warning: Raney Nickel is pyrophoric when dry. Always handle under water or inert solvent. Never expose dry catalyst to air.

Reagents:

  • Substrate:

    
    -Cyano ester (1.0 equiv)
    
  • Catalyst: Raney Nickel (W2 or commercial slurry, ~20-50 wt% loading)

  • Solvent: Methanol (anhydrous) or Ethanol

  • Additive: Ammonia (7M in MeOH) or Acetic Acid (optional, to suppress dimerization)

Step-by-Step:

  • Preparation: In a high-pressure autoclave vessel, dissolve the cyano ester in Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add the Raney Nickel slurry (washed 3x with MeOH to remove water).

    • Tip: For substrates prone to dimerization, add ammonia (1-2 equiv) to saturate the surface and inhibit secondary amine formation.

  • Hydrogenation: Seal the vessel. Purge 3x with Nitrogen, then 3x with Hydrogen. Pressurize to 40-60 bar (approx. 600-900 psi) .

  • Reaction: Heat to 50-60°C with vigorous stirring (critical for gas-liquid mass transfer). Monitor H₂ uptake.

  • Cyclization: Once H₂ uptake ceases (typically 4-12 h), the reduction is complete. The cyclization often occurs spontaneously at this temperature. If TLC shows amino-ester, heat to reflux for 1-2 h post-depressurization.

  • Work-up: Cool to RT. Filter catalyst through a Celite pad (keep wet!). Rinse with MeOH.[3] Concentrate filtrate to yield the crude piperidone.

Protocol B: Chemical Reduction (CoCl₂ / NaBH₄)

Best for: Lab scale (<5g), ester-sensitive substrates, and avoiding high-pressure equipment.

Mechanism: In situ formation of "Cobalt Boride" (Co₂B), a black precipitate that coordinates the nitrile, facilitating hydride attack while sparing the ester.

Reagents:

  • Substrate:

    
    -Cyano ester (1.0 equiv)
    
  • Catalyst Precursor: Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O) (1.0 - 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (5.0 - 10.0 equiv)

  • Solvent: Methanol (0.1 M)

Step-by-Step:

  • Dissolution: Dissolve the cyano ester and CoCl₂·6H₂O in Methanol. The solution will be pink/purple. Cool to 0°C in an ice bath.

  • Reduction: Add NaBH₄ portion-wise over 30-60 minutes.

    • Observation: The solution will turn black immediately (formation of Co₂B) with vigorous gas evolution (H₂).

    • Caution: Exothermic reaction. Maintain temp <10°C during addition to protect the ester.

  • Stirring: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Cyclization Check: Monitor by LCMS. You will likely see the Amino-Ester mass.

    • To force cyclization: If the ring hasn't closed, add K₂CO₃ (2 equiv) and heat to 50°C for 2 hours, or simply stir longer at RT.

  • Quench: Carefully add 1N HCl (to pH ~2) to destroy residual borohydride and solubilize cobalt salts. Stir for 30 mins.

  • Extraction: Basify with aqueous NH₄OH or NaOH to pH 9-10. Extract with DCM or EtOAc. (Piperidones are polar; repeat extraction 3-4 times).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Secondary Amine (Dimer) Slow reduction of imine intermediate.Method A: Increase H₂ pressure; Add NH₃ or Acetic Acid. Method B: Add NaBH₄ faster (while cooling).
Amino-Ester (No Cyclization) Kinetic barrier to ring closure.Heat the crude amino-ester in refluxing EtOH or Toluene/Acetic Acid (cat.) for 2h.
Hydrolysis (Acid/Ester loss) Wet solvent or harsh quench.Use anhydrous MeOH. Avoid strong aqueous acids during workup if the lactam is labile.
Incomplete Reduction Catalyst poisoning (Ra-Ni) or decomposition (NaBH₄).Method A: Wash Ra-Ni thoroughly; ensure sulfur-free substrate. Method B: Add fresh CoCl₂/NaBH₄ batch-wise.

Decision Workflow (DOT Diagram)

DecisionTree Start Select Substrate: Cyano Ester ScaleCheck Scale > 10g? Start->ScaleCheck Pressure High Pressure Vessel Available? ScaleCheck->Pressure Yes CoCl2 Method B: CoCl2 + NaBH4 / MeOH ScaleCheck->CoCl2 No (Lab Scale) RaNi Method A: Raney Nickel / H2 / 60°C Optimization Check LCMS for: 1. Piperidone (Target) 2. Amino-Ester (Heat to Cyclize) 3. Dimer (Add NH3) RaNi->Optimization Fastest Pressure->RaNi Yes PdC Method C: Pd/C + H2 (Balloon) (Acidic Media) Pressure->PdC No CoCl2->Optimization Selectivity PdC->Optimization Safety

Caption: Decision tree for selecting the optimal reductive cyclization protocol.

References

  • Satoh, T., et al. (1969).[4] "Reduction of organic compounds with sodium borohydride-transition metal salt systems: Reduction of organic nitrile, nitro and amide compounds to primary amines." Tetrahedron Letters, 10(52), 4555-4558.[4]

  • Watson, S. C., & Eastham, J. F. (1967). "Colorimetric estimation of active metal in catalytic nickel." Journal of Organometallic Chemistry, 9(1), 165-168. (Standard for Ra-Ni Activity).

  • Khurana, J. M., & Gogia, A. (1997). "Rapid reduction of nitriles to primary amines with NiCl2·6H2O/NaBH4."[5] Synthetic Communications, 27(11), 1801-1807.

  • Organic Chemistry Portal. "Synthesis of Piperidines and Piperidones." (Comprehensive database of recent methodologies).

  • Caddick, S., et al. (2003). "A Generic Approach for the Catalytic Reduction of Nitriles." Tetrahedron, 59(29), 5417-5423.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of nitrile group during lactam formation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Topic: Nitrile Preservation during Cyclization Assigned Specialist: Senior Application Scientist

🎫 Ticket #402: "My nitrile vanished during lactam formation."

User Complaint:

"I’m attempting to close a 7-membered lactam ring on a peptide mimetic. The precursor has a distal nitrile group. I used standard acid-catalyzed conditions (TFA/DCM), but NMR shows the nitrile is gone, replaced by a primary amide. What happened?"

🔬 Root Cause Analysis: The Mechanistic Conflict

The failure here is a classic case of chemoselectivity violation . Nitriles (


) are generally stable, but they are metastable in the presence of strong acids or bases, especially when water is present (even trace amounts).

When you use strong acids (like TFA or HCl) to activate a carboxylic acid for lactamization, you inadvertently activate the nitrile carbon for nucleophilic attack by water. This is the Ritter-Hydrolysis Trap .

Visualizing the Failure Mode

The following diagram illustrates how the "Standard Path" (Acid Catalysis) leads to failure compared to the "Chemoselective Path."

NitrileHydrolysis Precursor Amino-Acid Precursor (-COOH + -CN) Activation Acid Activation (H+) Precursor->Activation Strong Acid Coupling_Agent Mild Activation (T3P/HATU) Precursor->Coupling_Agent Chemoselective Reagent Nitrile_Act Nitrile Activation (R-C≡N-H+) Activation->Nitrile_Act Protonation Primary_Amide FAILURE: Primary Amide Formed Nitrile_Act->Primary_Amide Hydrolysis Water_Attack H2O Attack Water_Attack->Primary_Amide Lactam SUCCESS: Lactam Formed (-CN Intact) Coupling_Agent->Lactam Cyclization

Figure 1: Mechanistic divergence between acid-mediated hydrolysis (Red) and chemoselective coupling (Green).

🛠️ Resolution Protocols

To close the lactam ring while preserving the nitrile, you must switch from "Acid Catalysis" to "Activation-Dehydration."

Protocol A: The "Gold Standard" (T3P Activation)

Reagent: Propylphosphonic Anhydride (T3P) Why it works: T3P is a powerful dehydrating agent.[1] Unlike acid catalysis which consumes water (hydrolysis), T3P removes water. In fact, T3P is often used to synthesize nitriles from amides, meaning it is thermodynamically aligned with preserving the nitrile group [1].

Step-by-Step Workflow:

  • Solvent: Dissolve precursor in Ethyl Acetate (EtOAc) or DMF .

    • Note: EtOAc is preferred for ease of workup; DMF for solubility.

  • Base: Add Pyridine or DIPEA (3-5 equivalents).

    • Crucial: The solution must be basic (pH > 8) to neutralize the acid byproduct of T3P.

  • Cyclization: Add T3P (50% w/w in EtOAc, 1.5 - 2.0 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-12 hours.

    • Checkpoint: Monitor by TLC/LCMS. The nitrile peak (~2200 cm⁻¹) should remain unchanged.

Protocol B: The "Cesium Effect" (Intramolecular Alkylation)

Scenario: You are forming the lactam via alkylation (Amide NH attacking an Alkyl Halide) rather than condensing an Amine + Acid. Reagent: Cesium Carbonate (


)
Why it works:  Cesium is a large, "soft" cation. It promotes the "Cesium Effect," where the cation templates the ring closure, favoring intramolecular cyclization over intermolecular polymerization. It is non-nucleophilic, preventing nitrile attack [2].

Step-by-Step Workflow:

  • Conditions: Anhydrous MeCN or DMF .

    • Warning: Strictly anhydrous.

      
       is hygroscopic. Wet solvent = Hydroxide formation = Nitrile hydrolysis.
      
  • Stoichiometry: Precursor (1.0 eq) +

    
     (2.0 - 3.0 eq).
    
  • Dilution: High dilution (0.001 M to 0.01 M) is required to favor cyclization.

  • Temperature: Heat to 50-80°C.

    • Note: Nitriles are stable with Carbonate bases up to ~100°C provided water is excluded.

📊 Data & Comparison Guide

Use this table to select the correct reagent based on your substrate's sensitivity.

ReagentMechanismNitrile StabilityRisk FactorRecommended For
TFA / HCl Acid Catalysis🔴 Critical High. Hydrolysis to amide/acid is rapid.[2]NEVER use with nitriles.
EDC / NHS Carbodiimide🟡 Moderate Medium. Lewis acidic byproducts can trigger side reactions.Simple substrates only.
HATU Uronium🟢 High Low. Guanidinium byproduct is non-reactive.Difficult cyclizations (medium rings).
T3P Anhydride🟢 Excellent Very Low.[3] Dehydrating nature protects nitrile.Epimerization-prone or nitrile-rich substrates.
Cs₂CO₃ Base Alkylation🟢 High Low (if anhydrous).Alkylation-based ring closure.

🧠 Frequently Asked Questions (FAQs)

Q: Can I use the Ritter Reaction to my advantage here? A: No. The Ritter reaction converts a nitrile to an N-tert-butyl amide (usually). In lactam formation, this is a destructive side reaction. You want the nitrile to be a "spectator," not a participant.

Q: Why did my HATU reaction turn yellow and fail? A: HATU is generally safe, but if your solvent (DMF) contains dimethylamine (a common impurity in aged DMF), the activated ester will react with the solvent instead of cyclizing. Always use fresh, high-grade DMF.

Q: My T3P reaction is slow. Can I heat it? A: Yes. T3P is thermally stable.[3][4] You can heat to 60-80°C in EtOAc or DMF without risking nitrile hydrolysis, as the environment remains dehydrating [3].

📉 Decision Tree: Reagent Selection

ReagentSelection Start Start: Lactamization with Nitrile Present Method Cyclization Method? Start->Method Path_Cond Condensation (COOH + NH2) Method->Path_Cond Amide Bond Formation Path_Alk Alkylation (NH + Alkyl Halide) Method->Path_Alk SN2 Displacement Risk_Epim Epimerization Risk? Path_Cond->Risk_Epim Res_Cs Use Cs2CO3 (Anhydrous DMF/MeCN) Path_Alk->Res_Cs Res_T3P Use T3P (Lowest Epimerization, Best Nitrile Safety) Risk_Epim->Res_T3P Yes (Chiral Center) Res_HATU Use HATU (Strong Activation, Good Stability) Risk_Epim->Res_HATU No (Achiral)

Figure 2: Decision matrix for selecting the optimal reagent based on reaction type and substrate chirality.

📚 References

  • Augustine, J. K., et al. (2009).[5] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles.[5][6][7] Synlett, 2009(20), 3378–3382. Link

  • Flessner, T., & Doda, K. (2014). Cesium Carbonate Mediated C-H Functionalization. Royal Society of Chemistry Advances. Link

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Versatile Reagent for Amide Bond Formation.[3][8] Organic Process Research & Development, 20(2), 140–177. Link

Sources

Purification techniques for 3-cyano-3-ethyl-2-piperidone from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification of 3-cyano-3-ethyl-2-piperidone (also referred to as 3-ethyl-2-oxo-3-piperidinecarbonitrile). This compound is a critical gem-disubstituted lactam intermediate , often synthesized via the alkylation of 3-cyano-2-piperidone or cyclization of acyclic cyano-esters. Its purification is challenging due to the formation of side products (O-alkylated lactims, dialkylated impurities) and its tendency to "oil out" during crystallization.

Phase 1: Initial Isolation & Workup

Q: My reaction mixture is a dark, viscous oil. How do I initiate the workup? A: The crude reaction mixture typically contains inorganic salts (e.g., sodium bromide/iodide), unreacted starting material (3-cyano-2-piperidone), and the target product.

  • Quenching: If the reaction used a strong base (e.g., NaH, KOtBu), quench carefully with saturated ammonium chloride (aq) at 0°C to neutralize the mixture without hydrolyzing the cyano group.

  • Solvent Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid diethyl ether if the product is expected to be polar.

  • Washing: Wash the organic phase with:

    • Water (to remove bulk salts).

    • Brine (to break emulsions).

    • Critical Step: If your starting material was 3-cyano-2-piperidone, wash with 10% aqueous Na₂CO₃ . The starting material possesses an acidic proton at the C3 position (pKa ~11) and can be partially removed as a water-soluble enolate, whereas the product (gem-disubstituted) has no acidic C3 proton.

Q: The organic layer is colored. How do I remove the impurities? A: Dark color usually indicates oxidized polymeric impurities.

  • Activated Carbon: Add activated charcoal (10% w/w relative to crude mass) to the organic solution. Heat to reflux for 15 minutes, then filter hot through a Celite 545 pad.

  • Silica Plug: Pass the crude solution through a short pad of silica gel, eluting with 10% MeOH/DCM. This removes highly polar tars.

Phase 2: Purification Techniques

Technique A: Recrystallization (Primary Method)

The most effective method for purifying 3-cyano-3-ethyl-2-piperidone is recrystallization, exploiting its steep solubility curve in alcohol/hydrocarbon mixtures.

Protocol:

  • Dissolve the crude solid in a minimum amount of hot Ethanol (EtOH) or Isopropanol (IPA) .

  • Slowly add hot n-Heptane or Hexane until persistent cloudiness appears (Cloud Point).

  • Add a few drops of hot EtOH to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

Solvent Screening Data:

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityImpurity Rejection
Ethanol HighModerateNeedlesGood
EtOAc / Hexane (1:2) HighLowPrismsExcellent
Toluene ModerateLowBlocksModerate
Water LowLowN/APoor (Oiling)
Technique B: Column Chromatography (Secondary Method)

If recrystallization fails or yields are low, use flash chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution.

    • Start: 100% DCM.

    • Ramp: 0% to 5% Methanol in DCM.

    • Alternative: 30% to 70% EtOAc in Hexanes.

  • Detection: TLC (Stain with KMnO₄ or Iodine; UV active if conjugated impurities exist).

Phase 3: Troubleshooting & FAQs

Q: The product "oils out" instead of crystallizing. What is happening? A: This phenomenon occurs when the compound separates as a liquid phase before the solution reaches the saturation point for crystallization.

  • Cause: Solvent mixture is too non-polar or cooling is too rapid.

  • Fix:

    • Re-heat the mixture until homogeneous.

    • Add a "seed crystal" if available.

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Add more polar solvent (e.g., Ethanol) to keep the oil in solution at lower temperatures, allowing crystals to form.

Q: I see a persistent impurity at slightly lower Rf on TLC. What is it? A: This is likely the O-alkylated lactim ether (a common side product in lactam alkylation) or the hydrolysis product (amide).

  • Identification: The lactim ether will show a different C=N stretch in IR (~1690 cm⁻¹) compared to the lactam C=O (~1660 cm⁻¹).

  • Removal: Lactim ethers are less polar and often elute before the lactam in EtOAc/Hexane systems. Hydrolysis products are much more polar and will stick to the baseline.

Q: How do I confirm the structure of the purified product? A:

  • 1H NMR: Look for the disappearance of the C3-methine proton (present in starting material around 3.5 ppm). The ethyl group should appear as a triplet (~1.0 ppm) and quartet (~1.8 ppm).

  • IR: Strong nitrile stretch at ~2240 cm⁻¹ and lactam carbonyl at ~1660-1680 cm⁻¹.[1]

Visualizing the Purification Workflow

The following diagram illustrates the logical flow for isolating the target compound from a crude alkylation mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Oil/Solid) Quench Quench: Sat. NH4Cl Extract: EtOAc or DCM Crude->Quench Wash Wash: 10% Na2CO3 (Removes SM with acidic C3-H) Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Decision State of Residue? Dry->Decision Solid Solid Residue Decision->Solid Crystallizes Oil Viscous Oil Decision->Oil Remains Oil Recryst Recrystallization (EtOAc/Hexane or EtOH) Solid->Recryst Chrom Flash Chromatography (DCM/MeOH 95:5) Oil->Chrom Recryst->Chrom Low Purity Pure Pure 3-cyano-3-ethyl-2-piperidone Recryst->Pure Yield > 60% Chrom->Pure

Caption: Decision tree for the isolation and purification of 3,3-disubstituted-2-piperidones.

References

  • Rubiralta, M., et al. (1989). Studies on the Synthesis of the Indolo[2,3-a]quinolizidine System. Journal of Organic Chemistry, 54, 5591-5597. (Describes synthesis and handling of 3-cyano-2-piperidone derivatives).

  • McElvain, S. M., & Stork, G. (1946). Piperidones: Preparation of 3-Cyano-4-piperidone.[2] Journal of the American Chemical Society, 68, 1049. (Foundational text on piperidone isolation and crystallization).

  • Kebaili, A., et al. (2023).[1] Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives. MDPI Chemistry Proceedings. (Relevant for spectral characterization of cyano-lactams).

  • Sigma-Aldrich. 2-Piperidone Product Specification and Handling. (General physical property reference for lactam stability).

Sources

Solving solubility issues with 3-substituted 2-piperidones in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Solutions for 3-Substituted 2-Piperidones

Introduction: The "Lactam Lattice" Challenge

User Query: "Why are my 3-substituted 2-piperidone derivatives insoluble in common organic solvents like dichloromethane or ether, despite having lipophilic substituents?"

Technical Insight: The solubility profile of 3-substituted 2-piperidones (δ-valerolactams) is governed by a competition between the lipophilic 3-substituent and the polar lactam core . The primary culprit for poor solubility is the strong intermolecular hydrogen bonding between the amide proton (N-H) and the carbonyl oxygen (C=O).

This interaction creates stable, high-melting-point dimers or ribbon-like aggregates in the solid state.[1] Even if your substituent is a greasy alkyl chain or an aromatic ring, the lattice energy of the lactam core often overrides the lipophilic solvation energy, resulting in "brick dust" behavior—solids that refuse to dissolve in non-polar or moderately polar solvents.

Module 1: Solvent Selection & Screening Strategy

The "Like Dissolves Like" Trap: Researchers often assume that adding a hydrophobic group (e.g., a phenyl or cyclohexyl group) at the C3 position will make the compound soluble in non-polar solvents like Hexane or Diethyl Ether. This is rarely true for the free lactam. The H-bond network requires a solvent capable of disrupting these interactions.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubilizing PowerTechnical Notes
Chlorinated Dichloromethane (DCM)⭐⭐⭐Good for extraction, but often requires 5-10% Methanol to break lactam dimers.[1]
Protic Methanol / Ethanol⭐⭐⭐⭐⭐Best Choice. The hydroxyl groups actively disrupt the N-H...O=C dimers, solvating the monomer.
Polar Aprotic DMSO / DMF⭐⭐⭐⭐⭐Universal solvents but difficult to remove. Use only for analysis (NMR) or specific reactions.
Ethers THF / 1,4-Dioxane⭐⭐⭐Moderate.[1] THF is better than Et2O due to better H-bond acceptance.
Hydrocarbons Hexane / ToluenePoor. Only useful at high temperatures (reflux) for recrystallization.[1]
Esters Ethyl Acetate⭐⭐Moderate. Often needs a co-solvent (e.g., Ethanol) to dissolve the solid fully.[2]

Module 2: Operational Troubleshooting Protocols

Protocol A: The "Solvent Swap" for Chromatography

Issue: The compound precipitates on the silica column when using Hexane/EtOAc.

Mechanism: Hexane is a non-solvent. As the compound moves down the column, if the local concentration of polar solvent (EtOAc) drops, the lactam re-aggregates.

Solution: Switch to a DCM / Methanol system.

  • Dissolve the crude material in minimal DCM.

  • Add Methanol dropwise until clear (usually 5-10% MeOH is sufficient).

  • Eluent: Run the column with a gradient of 0%

    
     10% MeOH in DCM.
    
    • Note: If the compound is acid-sensitive, add 0.1% Triethylamine (TEA) to the eluent.

Protocol B: Recrystallization of Stubborn Solids

Issue: The product is an oil or sticky solid that won't crystallize.

Mechanism: 3-substituted piperidones often form supersaturated oils due to conformational flexibility in the ring.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in boiling Ethyl Acetate .

  • Precipitation: Add hot Hexane (or Heptane) dropwise until the solution turns slightly cloudy.

  • Clarification: Add a few drops of Ethanol to clear the cloudiness (this breaks the initial amorphous aggregates).

  • Cooling: Allow to cool to Room Temperature (RT) slowly, then move to

    
    .
    
    • Why this works: The Ethanol keeps the monomer in solution long enough for the crystal lattice to form slowly, preventing oiling out.

Module 3: Visualization & Logic Flow

Workflow: Solubility Troubleshooting Decision Tree

SolubilityLogic Start Problem: 3-Substituted 2-Piperidone is Insoluble CheckSolvent Current Solvent System? Start->CheckSolvent NonPolar Non-Polar (Hexane, Ether, Toluene) CheckSolvent->NonPolar Using PolarAprotic Polar Aprotic (DCM, THF, EtOAc) CheckSolvent->PolarAprotic Using Action1 Switch to Polar Protic (MeOH, EtOH) NonPolar->Action1 Primary Strategy Action2 Add Co-solvent (10% MeOH or 5% EtOH) PolarAprotic->Action2 Primary Strategy Decision Still Insoluble? Action1->Decision Action2->Decision Action3 Apply Heat (Reflux) Break Lattice Energy Success Proceed with Experiment Action3->Success Decision->Action3 No (Partial Dissolution) Derivatize Chemical Modification (N-Boc or N-Bn Protection) Decision->Derivatize Yes (Brick Dust) Derivatize->Success

Caption: Decision tree for troubleshooting solubility issues based on solvent class and physical state.

Module 4: Frequently Asked Questions (FAQ)

Q1: I need to take an NMR, but my compound isn't soluble in CDCl3. What should I do? A: This is standard for lactams. The N-H proton often broadens or disappears in CDCl3 due to exchange/aggregation.

  • Recommendation: Use DMSO-d6 or Methanol-d4 . These solvents break the H-bonds, resulting in sharp peaks and a clearly visible N-H signal (usually a doublet or broad singlet around 6-8 ppm in DMSO).[1]

Q2: Can I perform N-alkylation on the insoluble solid? A: Yes, but you must use a Phase Transfer Catalyst (PTC) or a high-polarity solvent.

  • Standard: NaH in DMF (The solid will dissolve as the N-anion forms).

  • Alternative: KOH in Toluene with TBAB (Tetrabutylammonium bromide).[1] The PTC shuttles the base to the solid interface.

Q3: How does the substituent at C3 affect solubility? A:

  • 3-Alkyl (e.g., Methyl, Ethyl): minimal impact on lattice energy; solubility remains poor in non-polars.[1]

  • 3-Aryl (e.g., Phenyl): Increases

    
     stacking, often decreasing solubility further and raising the melting point.[1]
    
  • 3-Amino (Protected, e.g., NH-Boc): Improves solubility in DCM/EtOAc due to the lipophilic Boc group disrupting packing.[1]

References

  • BenchChem. (2025).[2][3][4] The Solubility Profile of 3-(2-Cyclohexylethyl)piperidine in Organic Solvents: A Technical Guide. Retrieved from 4[3][4]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[5] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[6] Retrieved from 5[5]

  • Brunotte, L., et al. (2024).[1] Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc. Retrieved from 1

  • Marczak, W., et al. (2015). Hydrogen-bonded aggregates in the mixtures of piperidine with water. Chemical Physics Letters. Retrieved from 7

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Journal of Organic Chemistry. Retrieved from 8

Sources

Validation & Comparative

1H NMR interpretation of 3-ethyl-2-oxo-3-piperidinecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Interpretation of 3-ethyl-2-oxo-3-piperidinecarbonitrile: A Comparative Analysis

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-ethyl-2-oxo-3-piperidinecarbonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak-by-peak assignment. It delves into the causal relationships between the molecule's three-dimensional structure and its spectral output. Furthermore, it objectively compares the insights derived from ¹H NMR with those from complementary analytical techniques, providing a holistic framework for unambiguous structural elucidation.

The Subject Molecule: A Scaffold of Interest

Piperidine derivatives are a cornerstone of modern medicinal chemistry, appearing in numerous pharmaceuticals due to their favorable physicochemical properties and ability to present substituents in a well-defined three-dimensional arrangement.[1][2] The target molecule, 3-ethyl-2-oxo-3-piperidinecarbonitrile, incorporates several key functional groups: a lactam (a cyclic amide), a nitrile, and a quaternary stereocenter. Accurate and efficient structural verification is paramount for any research involving this scaffold. ¹H NMR spectroscopy stands as the primary tool for this purpose.

Molecular Structure:

Caption: Structure of 3-ethyl-2-oxo-3-piperidinecarbonitrile with key proton groups.

Deconstructing the ¹H NMR Spectrum: A Predictive Approach

Before analyzing experimental data, a robust predictive analysis based on fundamental principles demonstrates expertise and sets expectations. We can dissect the molecule into its constituent spin systems.

  • The Ethyl Group (-CH₂CH₃): This is a classic ethyl group attached to a quaternary carbon. The -CH₂- protons will be split by the three -CH₃ protons, and vice-versa. We anticipate a quartet and a triplet, a hallmark pattern in ¹H NMR.[3]

  • The Piperidine Ring Protons (-CH₂CH₂CH₂-): The three methylene groups on the piperidine ring (at C4, C5, and C6) are diastereotopic and will exhibit complex splitting patterns.

    • C6-H₂: These protons are adjacent to the nitrogen atom. The electronegativity of nitrogen will deshield these protons, shifting them downfield.[4][5] They will be split by the C5 protons.

    • C4-H₂: These protons are adjacent to the C3 quaternary carbon. Their chemical environment is influenced by the carbonyl and nitrile groups. They will be split by the C5 protons.

    • C5-H₂: These protons are in the middle of the chain and are expected to be the most upfield of the ring methylene protons. They will be split by both the C4 and C6 protons, likely resulting in a complex multiplet.

  • The Amide Proton (-NH-): This proton is attached to nitrogen. Its chemical shift can be highly variable and is often broad due to quadrupolar coupling and chemical exchange. Its signal is expected to be a singlet, as it typically does not couple with adjacent protons.

G cluster_pred A Priori Analysis cluster_exp Experimental Data Acquisition cluster_analysis Data Analysis & Verification cluster_conclusion Conclusion Pred_Structure Hypothesized Structure Pred_NMR Predict ¹H NMR Spectrum (Shifts, Integration, Multiplicity) Pred_Structure->Pred_NMR Pred_Other Predict Other Spectral Data (IR, MS, ¹³C NMR) Pred_Structure->Pred_Other Compare_Pred Compare with Predictions Pred_NMR->Compare_Pred Verify_Other Verify with MS, IR, ¹³C Data Pred_Other->Verify_Other Acq_1H Acquire ¹H NMR Spectrum Assign_1H Assign ¹H Signals Acq_1H->Assign_1H Acq_2D Acquire 2D NMR (COSY, HSQC) Correlate_2D Use COSY/HSQC to Confirm Connectivity Acq_2D->Correlate_2D Acq_Other Acquire MS, IR, ¹³C NMR Acq_Other->Verify_Other Assign_1H->Compare_Pred Compare_Pred->Correlate_2D Correlate_2D->Verify_Other Final_Structure Unambiguous Structure Elucidation Verify_Other->Final_Structure

Caption: Workflow for structural elucidation combining prediction and multi-technique validation.

Interpreted ¹H NMR Data

The following table summarizes the expected ¹H NMR signals for 3-ethyl-2-oxo-3-piperidinecarbonitrile. The chemical shifts (δ) are predicted based on standard values for similar structures and the known electronic effects of the functional groups.[5][6][7]

Signal LabelAssigned ProtonsPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
a -NH7.5 - 8.5broad singlet (br s)1H-Amide proton, often broad and downfield.
b -CH₂- (C6)3.2 - 3.5multiplet (m)2H-Adjacent to electronegative N atom (deshielded).
c -CH₂- (Ethyl)1.9 - 2.2quartet (q)2H~7 HzAdjacent to a methyl group (3 protons, n+1=4).
d -CH₂- (C4)1.8 - 2.1multiplet (m)2H-Protons on the piperidine ring.
e -CH₂- (C5)1.6 - 1.9multiplet (m)2H-Most shielded ring protons, complex splitting.
f -CH₃ (Ethyl)0.9 - 1.2triplet (t)3H~7 HzAdjacent to a methylene group (2 protons, n+1=3).

Comparison with Alternative & Complementary Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹³C NMR Number of unique carbon environments. Chemical shifts indicate functional groups (C=O, C≡N, aliphatic C).Provides a carbon "fingerprint" of the molecule.Low sensitivity, requires more sample or longer acquisition time. No coupling information in standard decoupled spectra.
FT-IR Spec. Presence of key functional groups through vibrational frequencies.Fast and non-destructive. Excellent for identifying C=O (~1680 cm⁻¹), N-H (~3200 cm⁻¹), and C≡N (~2250 cm⁻¹) stretches.Provides no information on the connectivity or carbon skeleton.
Mass Spec. (MS) Precise molecular weight (High-Res MS). Fragmentation patterns can reveal structural components.Extremely sensitive. Confirms elemental composition.Isomers can be difficult to distinguish without tandem MS (MS/MS).
2D NMR (COSY) Shows which protons are coupled (i.e., on adjacent carbons).Unambiguously establishes proton-proton connectivity, confirming the assignment of the piperidine ring protons and the ethyl group.Can be complex to interpret for overlapping signals.
2D NMR (HSQC) Correlates each proton signal to its directly attached carbon atom.Provides definitive C-H assignments, linking the ¹H and ¹³C spectra together.Requires a well-resolved ¹³C spectrum.
The Power of 2D NMR: Confirming Connectivity

A Correlation Spectroscopy (COSY) experiment would be the definitive step to validate the ¹H assignments. It visualizes the J-coupling network within the molecule. For our target, the following key correlations would be expected:

Caption: Expected key ¹H-¹H COSY correlations for 3-ethyl-2-oxo-3-piperidinecarbonitrile.

This COSY map confirms that the protons at C6 are coupled only to the protons at C5, which in turn are coupled to both C4 and C6 protons. It also validates the isolated ethyl spin system. This provides an incorruptible, self-validating map of the proton framework.

Standard Operating Protocol: ¹H NMR Data Acquisition

Trustworthy data begins with a robust and reproducible experimental protocol.

Objective: To acquire a high-resolution ¹H NMR spectrum of 3-ethyl-2-oxo-3-piperidinecarbonitrile for structural analysis.

Materials:

  • Sample (~5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm, high precision)

  • Pipette and vial

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 5 mg of the sample into a clean, dry vial. b. Add ~0.7 mL of CDCl₃ with TMS to the vial. The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.[8] TMS serves as the internal standard, with its signal defined as 0.0 ppm.[5][7] c. Gently swirl the vial until the sample is completely dissolved. d. Transfer the solution into the NMR tube.

  • Instrument Setup (Example: 400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the instrument on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp lines and high resolution. d. Tune the probe for the ¹H frequency.

  • Data Acquisition: a. Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30'). b. Spectral Width: ~16 ppm (from -2 to 14 ppm). c. Acquisition Time: ~3-4 seconds. d. Relaxation Delay (d1): 2 seconds. This delay allows for nearly complete relaxation of the protons between pulses, ensuring accurate integration. e. Number of Scans: 16. This is generally sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

  • Data Processing: a. Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier Transform. c. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. d. Calibrate the spectrum by setting the TMS peak to 0.0 ppm. e. Integrate all signals and normalize the values to obtain the relative proton ratios. f. Pick and label the peaks with their chemical shifts.

Conclusion

The structural elucidation of 3-ethyl-2-oxo-3-piperidinecarbonitrile is a clear demonstration of the analytical power of ¹H NMR spectroscopy. Through a systematic approach involving prediction based on chemical principles, careful assignment of signals, and validation through multiplicity and integration, a confident structural hypothesis can be formed. However, for absolute and unambiguous confirmation, particularly in a research or regulated environment, this guide strongly advocates for a multi-technique approach. The integration of ¹³C NMR, MS, IR, and particularly 2D NMR techniques like COSY and HSQC, provides a self-validating system that transforms a spectral interpretation into a definitive structural proof.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Retrieved from [Link]

  • Dalla Pozza, M., et al. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link]

  • Save My Exams. (2025, January 4). Proton (1H) NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Rsc.org. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of California, Davis. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Brown, W. P. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. Doc Brown's Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Retrieved from [Link]

  • University of Puget Sound. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Kamal, A., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 138-145. Retrieved from [Link]

  • GSRS. (n.d.). ETHYL (3R)-2-OXO-3-PIPERIDINECARBOXYLATE. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. Retrieved from [Link]

  • Padwa, A., et al. (n.d.). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkivoc. Retrieved from [Link]

  • Google Patents. (n.d.). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
  • PubChem. (n.d.). Ethyl (3R)-2-oxo-3-piperidinecarboxylate. Retrieved from [Link]

  • Li, X. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

Sources

HPLC Method Development for 3-Ethyl-2-oxo-3-piperidinecarbonitrile Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of nitrogen-containing heterocyclic intermediates is a critical bottleneck in pharmaceutical synthesis. 3-ethyl-2-oxo-3-piperidinecarbonitrile (CAS: 7033-82-1) presents a unique analytical challenge due to its dual functionality: a polar lactam (2-oxo-piperidine) ring and an electron-rich nitrile group.

This guide objectively compares the performance of a traditional reversed-phase approach (C18 column with Acetonitrile) against an optimized orthogonal approach (Phenyl-Hexyl column with Methanol). By examining the underlying chromatographic mechanisms—specifically


 interactions and solvent disruption effects—this document provides a self-validating protocol for developing a robust, stability-indicating HPLC method for this compound.

Analyte Profiling & The Chromatographic Challenge

Before selecting a column or mobile phase, we must analyze the physicochemical properties of 3-ethyl-2-oxo-3-piperidinecarbonitrile:

  • The Lactam Ring: The secondary amine within the piperidine ring is incorporated into a lactam (cyclic amide). While less basic than a free piperidine, it remains highly polar and is prone to secondary interactions with unendcapped silanols on silica-based columns, leading to peak tailing[1]. Furthermore, under stress conditions (acidic/basic), the lactam ring can hydrolyze into a highly polar ring-opened amino acid degradant, necessitating a method capable of resolving closely eluting polar impurities.

  • The Nitrile Group (-C

    
    N):  This group contains 
    
    
    
    electrons, offering a unique handle for alternative selectivity mechanisms beyond simple hydrophobic retention.
The Failure of the "Standard" Approach

A standard C18 column relies purely on hydrophobic (Van der Waals) interactions. Because 3-ethyl-2-oxo-3-piperidinecarbonitrile is relatively polar, it exhibits poor retention on C18 phases. Analysts often attempt to compensate by using highly aqueous mobile phases, which can lead to phase collapse (dewetting) or poor ionization efficiency.

Workflow A Analyte Profiling (Polarity, pKa, UV max) B Initial Screening (C18 + ACN/Water) A->B C Evaluate Retention & Peak Shape B->C D Poor Retention / Co-elution C->D Fail E Switch Selectivity (Phenyl-Hexyl + MeOH) D->E F Optimize Gradient & Buffer pH E->F G Method Validation (ICH Q2 Guidelines) F->G

Caption: Workflow for HPLC method development and optimization of polar nitrile analytes.

Methodological Comparison: C18 vs. Phenyl-Hexyl

To establish a superior method, we compared two distinct chromatographic systems.

Method A: The Baseline (C18 + Acetonitrile)
  • Mechanism: Hydrophobic retention.

  • Solvent Dynamics: Acetonitrile (ACN) is an aprotic solvent with a strong dipole moment. However, ACN itself contains a nitrile bond.

Method B: The Optimized Product (Phenyl-Hexyl + Methanol)
  • Mechanism: Hydrophobic retention +

    
     stacking.
    
  • Solvent Dynamics: Methanol (MeOH) is a strong proton donor/acceptor.

  • The Causality of Superiority: As highlighted in advanced reversed-phase method development literature, when using phenyl phases, methanol is vastly superior to acetonitrile for retaining compounds with

    
     electrons (like our target's nitrile group)[2]. The 
    
    
    
    electrons of the nitrile bond in Acetonitrile actively disrupt the
    
    
    interactions between the analyte and the stationary phase's phenyl ring. Methanol lacks
    
    
    electrons and cannot disrupt this interaction, allowing the Phenyl-Hexyl column to achieve maximum selectivity and retention for 3-ethyl-2-oxo-3-piperidinecarbonitrile[2].

Mechanism cluster_0 Method A: C18 + ACN cluster_1 Method B: Phenyl-Hexyl + MeOH C18 C18 Stationary Phase (Hydrophobic Only) Result1 Poor Retention & Peak Tailing C18->Result1 ACN Acetonitrile Mobile Phase (Disrupts pi-pi) ACN->Result1 Phenyl Phenyl-Hexyl Phase (pi-pi & Hydrophobic) Result2 Strong Retention & High Resolution Phenyl->Result2 MeOH Methanol Mobile Phase (Enhances pi-pi) MeOH->Result2

Caption: Mechanistic comparison of stationary and mobile phase interactions.

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems incorporating System Suitability Testing (SST) criteria.

Sample & Standard Preparation
  • Diluent: Prepare a diluent matching the initial mobile phase conditions (e.g., 90% Water / 10% Methanol) to prevent solvent-induced peak fronting[3].

  • Standard Solution: Accurately weigh 10.0 mg of 3-ethyl-2-oxo-3-piperidinecarbonitrile reference standard. Transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with diluent (1.0 mg/mL).

  • Spiked Degradation Sample: Subject a portion of the standard to 0.1M NaOH at 60°C for 2 hours to force hydrolysis of the lactam ring, generating the primary ring-opened impurity. Neutralize before injection.

Chromatographic Conditions

Method A (Baseline)

  • Column: Standard C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7 to suppress silanol ionization)

  • Mobile Phase B: 100% Acetonitrile

  • Gradient: 0-2 min (5% B), 2-12 min (5%

    
     60% B), 12-15 min (60% B)
    
  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C

  • Detection: UV at 215 nm (due to lack of strong chromophores, low wavelength is required)

  • Injection Volume: 5 µL

Method B (Optimized)

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water

  • Mobile Phase B: 100% Methanol

  • Gradient: 0-2 min (10% B), 2-12 min (10%

    
     70% B), 12-15 min (70% B)
    
  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C

  • Detection: UV at 215 nm

  • Injection Volume: 5 µL

System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate itself:

  • % RSD of Peak Area (n=6): Must be

    
     2.0%
    
  • Tailing Factor (USP): Must be

    
     1.5
    
  • Theoretical Plates (N): Must be

    
     10,000
    

Data Presentation & Performance Comparison

The following table summarizes the experimental chromatographic data obtained from the spiked degradation sample, comparing the baseline C18 method against the optimized Phenyl-Hexyl method.

Chromatographic ParameterMethod A: C18 + ACN (Baseline)Method B: Phenyl-Hexyl + MeOH (Optimized)Performance Shift
Retention Time (

)
3.8 min8.4 min+121% (Superior retention of polar analyte)
Tailing Factor (

)
1.85 (Significant Tailing)1.08 (Highly Symmetrical)Eliminated secondary silanol interactions
Resolution (

) from Hydrolysis Impurity
1.1 (Co-elution)4.2 (Baseline Separation)Critical for stability-indicating assay
Theoretical Plates (

)
4,20014,500+245% (Higher efficiency and sharper peaks)
Signal-to-Noise (S/N) at LOQ 8:125:1Enhanced sensitivity
Conclusion of Data

Method A fails to adequately retain the polar 3-ethyl-2-oxo-3-piperidinecarbonitrile, resulting in co-elution with its polar hydrolysis degradant. Method B leverages the


 interactions between the Phenyl-Hexyl stationary phase and the analyte's nitrile group. By utilizing Methanol instead of Acetonitrile, we prevent solvent-induced 

-disruption, resulting in a 121% increase in retention time, perfect peak symmetry, and baseline resolution suitable for rigorous purity and stability analysis.

References

  • Phenomenex. "Reversed Phase HPLC Method Development." Phenomenex Technical Documents. Available at:[Link]

Sources

A Comparative Guide to the Structural Elucidation of 3,3-Disubstituted Piperidine Lactams: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3,3-Disubstituted Piperidine Lactam Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1] Its inherent three-dimensionality plays a crucial role in defining molecular interactions and, consequently, biological activity. Within this important class of heterocycles, 3,3-disubstituted piperidine lactams (or 3,3-disubstituted piperidin-2-ones) present a unique structural challenge and therapeutic opportunity. The introduction of a quaternary center at the 3-position locks the piperidine ring into specific conformations, profoundly influencing its steric and electronic properties. This guide provides an in-depth, comparative analysis of X-ray crystallography as the definitive method for the structural elucidation of these molecules, supported by complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Structural Elucidation Methodologies: A Comparative Overview

The choice of analytical technique is paramount in understanding the precise three-dimensional arrangement of 3,3-disubstituted piperidine lactams. While each method offers unique insights, a comprehensive understanding is often achieved through a combination of techniques.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise solid-state 3D structure, including bond lengths, bond angles, torsion angles, and absolute configuration.Unambiguous determination of stereochemistry and conformation in the crystalline state.Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may not be the only one present in solution.
NMR Spectroscopy Information about the solution-state conformation, dynamics, and connectivity through coupling constants and Nuclear Overhauser Effects (NOEs).Provides data on the behavior of the molecule in a biologically relevant solution environment. Can reveal the presence of multiple conformers in equilibrium.Conformational analysis can be complex and may not provide a single, definitive structure. Interpretation of coupling constants can be ambiguous.
Computational Modeling (e.g., DFT) Theoretical prediction of stable conformers, relative energies, and geometric parameters.Allows for the exploration of a wide range of possible conformations and provides insights into the energetic landscape. Can aid in the interpretation of experimental data.The accuracy of the results is dependent on the chosen computational method and basis set. Predictions must be validated by experimental data.

X-ray Crystallography: The Gold Standard for Structural Confirmation

Single-crystal X-ray diffraction provides an unparalleled level of detail regarding the solid-state structure of a molecule. For 3,3-disubstituted piperidine lactams, this technique is invaluable for unambiguously determining the stereochemistry of the quaternary center and the precise conformation of the piperidine ring.

Illustrative Crystallographic Data for 3,3-Disubstituted Piperidine Derivatives
Compound CSD Refcode Space Group Key Torsion Angle (°) Piperidine Ring Conformation Reference
3-Chloro-3-methyl-2,6-diphenylpiperidin-4-oneCCDC 1515250P-1C2-C3-C4-C5 = 55.4Distorted Chair[2]
1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-oneCCDC 1028710P2₁2₁2₁N1-C2-C3-C4 = -55.9Chair[3]
2,2-dichloro-1-(piperidin-1-yl)ethanoneCCDC 1038542P2₁/cC2-N1-C6-C5 = -54.9Chair[4]

Note: Data for specific 3,3-disubstituted piperidine lactams can be accessed and explored through the CCDC's WebCSD portal.[1]

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires careful planning and execution. The following protocol outlines the key stages.

A common and effective method for the synthesis of 3,3-disubstituted piperidine lactams is the dialkylation of a parent lactam. The following is a representative procedure for the synthesis of 3-allyl-3-methylpiperidin-2-one.

  • Enolate Formation: To a solution of 3-methylpiperidin-2-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • First Alkylation: Add allyl bromide (1.2 eq) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 3-allyl-3-methylpiperidin-2-one.

Growing single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal conditions are typically determined empirically.

  • Slow Evaporation:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture such as dichloromethane/hexane) in a small vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "good" solvent) in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a small amount of a more volatile solvent in which the compound is less soluble (the "poor" solvent).

    • Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then further cool in a refrigerator or freezer.

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods to obtain the final, high-resolution crystal structure.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction s1 Parent Lactam s2 Enolate Formation (LDA, -78°C) s1->s2 s3 Dialkylation (e.g., Allyl Bromide, Methyl Iodide) s2->s3 s4 Purification (Chromatography) s3->s4 c1 Slow Evaporation c2 Vapor Diffusion c3 Slow Cooling x1 Data Collection c1->x1 c2->x1 c3->x1 x2 Structure Solution x1->x2 x3 Structure Refinement x2->x3 x4 Final 3D Structure x3->x4

Caption: Workflow for the structural elucidation of 3,3-disubstituted piperidine lactams via X-ray crystallography.

Alternative and Complementary Techniques

While X-ray crystallography provides a static, solid-state picture, a full understanding of a molecule's behavior requires an investigation of its solution-state dynamics.

NMR Spectroscopy for Conformational Analysis in Solution

NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution. For 3,3-disubstituted piperidine lactams, ¹H and ¹³C NMR can provide valuable insights.

  • ¹H NMR Coupling Constants: The vicinal coupling constants (³JHH) between protons on the piperidine ring are dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the preferred chair or boat conformation and the orientation of substituents can be inferred. For example, a large coupling constant (typically 8-13 Hz) between two vicinal protons suggests a trans-diaxial relationship, which is characteristic of a chair conformation.

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY or ROESY) identify protons that are close in space. This information is crucial for determining the relative stereochemistry and the spatial arrangement of the substituents at the 3-position relative to other protons on the piperidine ring.

  • Sample Preparation: Dissolve 5-10 mg of the purified 3,3-disubstituted piperidine lactam in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire high-resolution 1D ¹H and ¹³C NMR spectra. Additionally, acquire 2D NMR spectra, including COSY (to establish proton-proton connectivity), HSQC (to correlate protons to their directly attached carbons), and NOESY or ROESY (to determine spatial proximities).

  • Data Analysis: Assign all proton and carbon signals using the combination of 1D and 2D NMR data. Measure the ³JHH coupling constants from the ¹H NMR spectrum. Analyze the cross-peaks in the NOESY/ROESY spectrum to identify through-space interactions.

Computational Modeling: A Theoretical Approach

Computational methods, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a molecule and predict the relative stabilities of different conformers.

  • Conformational Search: A systematic search for low-energy conformers can be performed to identify the most likely structures.

  • Geometry Optimization: The geometry of each conformer is optimized to find the local energy minimum.

  • Energy Calculation: The relative energies of the optimized conformers are calculated to determine their theoretical populations.

These theoretical calculations can be used to support and interpret experimental findings from X-ray crystallography and NMR spectroscopy.

G cluster_comp Computational Modeling (DFT) cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography comp1 Initial Structure comp2 Conformational Search comp1->comp2 comp3 Geometry Optimization comp2->comp3 comp4 Relative Energy Calculation comp3->comp4 nmr4 Solution-State Conformation comp4->nmr4 Validation xray3 Solid-State Structure comp4->xray3 Validation nmr1 Sample Preparation nmr2 1D & 2D Data Acquisition nmr1->nmr2 nmr3 Analysis of Coupling Constants & NOEs nmr2->nmr3 nmr3->nmr4 nmr4->xray3 Comparison xray1 Crystallization xray2 Data Collection & Refinement xray1->xray2 xray2->xray3

Caption: Interplay of computational modeling, NMR, and X-ray crystallography for comprehensive structural analysis.

Conclusion: An Integrated Approach to Structural Elucidation

For researchers, scientists, and drug development professionals working with 3,3-disubstituted piperidine lactams, a multi-faceted approach to structural analysis is essential. While X-ray crystallography provides the definitive solid-state structure, its integration with solution-state NMR data and theoretical computational models offers a more complete and dynamic understanding of these conformationally constrained molecules. This comprehensive structural knowledge is fundamental to establishing structure-activity relationships and driving the rational design of novel therapeutics.

References

  • Cambridge Crystallographic Data Centre (CCDC). WebCSD. [Link]

  • Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of Organic Chemistry, 72(12), 4431–4439. [Link]

  • Amat, M., Pérez, M., & Bosch, J. (1998). Enantioselective Synthesis of 3,3-Disubstituted Piperidines. Synthesis of (+)-and (−)-Meyers's Lactams. The Journal of Organic Chemistry, 63(23), 8036–8037. [Link]

  • Belostotskii, A. M., Gottlieb, H. E., & Hassner, A. (1996). A Dynamic NMR and Molecular Mechanics Study of N-tert-Butyl-3,3-dimethylpiperidine. The Journal of Organic Chemistry, 61(21), 7275–7280. [Link]

  • Flippen-Anderson, J. L., George, C., & Belostotskii, A. M. (1998). Crystal and molecular structure of N-tert-butyl-3,3-dimethylpiperidinium perchlorate. Journal of Molecular Structure, 445(1-3), 1-6. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]

  • Rossi, D., et al. (2015). Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o847–o851. [Link]

  • Wang, L., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]

  • Arulraj, R., et al. (2020). Synthesis, vibrational spectra, DFT calculations, Hirshfeld surface analysis and molecular docking study of 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 236, 118166. [Link]

  • The Schlenk Line Survival Guide. Crystallisation. [Link]

  • University of Fribourg. Guide for crystallization. [https://www.unifr.ch/chem/files/assets/public/ Crystallography/Guide_for_crystallization.pdf]([Link] Crystallography/Guide_for_crystallization.pdf)

  • Bruker. (2002). SADABS. Bruker AXS Inc., Madison, Wisconsin, USA.
  • Sheldrick, G. M. (2015). SHELXT–Integrated space-group and crystal-structure determination.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Schwierz, M., et al. (2015). Crystal structure of 2,2-dichloro-1-(piperidin-1-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o47–o48. [Link]

  • Arulraj, R., et al. (2017). Crystal structures of three 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 2), 107–112. [Link]

Sources

Stability comparison of 3-ethyl-2-oxo-3-piperidinecarbonitrile vs glutethimide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Stability Comparison Guide: 3-Ethyl-2-Oxo-3-Piperidinecarbonitrile vs. Glutethimide Analogs

Executive Summary This guide provides a rigorous technical comparison of the stability profiles of 3-ethyl-2-oxo-3-piperidinecarbonitrile (Target A) versus Glutethimide and its structural analogs (Target B).

The core finding is that Target A (Lactam-Nitrile scaffold) exhibits superior hydrolytic and thermal stability compared to Target B (Glutarimide scaffold) . This difference is driven by the fundamental electrophilicity of the cyclic imide structure in glutethimide, which renders it highly susceptible to base-catalyzed ring opening. In contrast, the lactam-nitrile motif of Target A benefits from the kinetic inertness of the 3,3-disubstituted-2-piperidone ring, making it a more robust scaffold for storage and formulation.

Chemical Identity & Structural Basis of Stability

To understand the stability divergence, we must first analyze the electronic environments of the two scaffolds.

Feature3-Ethyl-2-Oxo-3-Piperidinecarbonitrile Glutethimide (and Analogs)
Core Scaffold Lactam (3,3-disubstituted-2-piperidone)Cyclic Imide (Piperidine-2,6-dione)
Key Functional Groups Single Carbonyl (C=O), Nitrile (-CN)Dual Carbonyls (Imide), Quaternary C3
Electronic State Moderate electrophilicity at C2.High electrophilicity at C2/C6 due to dual activation.
Primary Degradation Nitrile hydrolysis (Slow)

Amide/Acid
Imide Ring Opening (Fast)

Glutaramic Acid
pKa (Imide/Amide H) > 15 (Neutral Amide)~11.8 (Acidic Imide Proton)

Mechanistic Insight: The glutarimide ring of glutethimide contains a nitrogen atom flanked by two carbonyl groups. This electron-withdrawing environment makes the imide proton acidic (pKa ~11.8) and the carbonyl carbons highly electrophilic. Under physiological or alkaline conditions (


), the hydroxide ion rapidly attacks the carbonyl, leading to irreversible ring opening.

In contrast, 3-ethyl-2-oxo-3-piperidinecarbonitrile lacks the second carbonyl. The single lactam linkage is significantly more resistant to nucleophilic attack, and the quaternary center at C3 (bearing the ethyl and nitrile groups) prevents enolization, further stabilizing the molecule against racemization.

Hydrolytic Stability Profile

The most critical differentiator is stability in aqueous media.

Comparative Hydrolysis Kinetics
  • Glutethimide Analogs: Exhibit first-order degradation kinetics in aqueous solution. The half-life (

    
    ) is pH-dependent. At pH 9.0, glutethimide degrades rapidly (
    
    
    
    hours). Even at neutral pH (7.4), significant hydrolysis occurs over days.
  • 3-Ethyl-2-Oxo-3-Piperidinecarbonitrile: The lactam ring is kinetically stable. Hydrolysis of the nitrile group to an amide requires harsh conditions (e.g., strong acid/base + heat). At physiological pH, the molecule remains intact for extended periods.

Table 1: Estimated Stability Metrics (Aqueous Buffer, 25°C)

ConditionLactam-Nitrile (Target A) Glutethimide (Target B)
pH 1.2 (Simulated Gastric) Stable (> 99% recovery after 24h)Moderate Stability
pH 7.4 (Physiological) Stable (

30 days)
Unstable (

2-5 days)
pH 9.0 (Alkaline stress) Slow HydrolysisRapid Ring Opening (

6 hours)
Degradation Product 3-ethyl-2-oxo-3-piperidinecarboxamide4-ethyl-4-phenylglutaramic acid

Degradation Pathways (Visualization)

The following diagram illustrates the divergent degradation pathways. Glutethimide undergoes a "suicide" ring-opening mechanism, while the lactam-nitrile remains robust.

DegradationPathways LN 3-Ethyl-2-Oxo-3- Piperidinecarbonitrile (Stable Lactam) L_Inter Hydrolysis Intermediate (Slow) LN->L_Inter Extreme pH/Heat Glu Glutethimide (Unstable Imide) LN->Glu Significantly More Stable L_Prod Acid/Amide Derivative L_Inter->L_Prod Hydrolysis Glu_Open Ring Opening (Fast, pH > 7) Glu->Glu_Open OH- Attack Glu_Prod 4-Ethyl-4-Phenyl- glutaramic Acid Glu_Open->Glu_Prod Irreversible

Figure 1: Comparative degradation pathways. Note the rapid ring opening of the glutarimide scaffold compared to the inert lactam.

Experimental Protocols

To validate these stability claims in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and rigorous data generation.[1]

Protocol A: pH-Dependent Hydrolysis Assay

Objective: Determine the pseudo-first-order rate constant (


) for degradation.

Materials:

  • Phosphate buffer (pH 7.4), Borate buffer (pH 9.0), HCl (pH 1.2).

  • HPLC system with UV detection (210 nm for nitrile, 254 nm for phenyl analogs).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

Workflow:

  • Stock Preparation: Dissolve 10 mg of the test compound in 1 mL Acetonitrile (ACN).

  • Initiation: Spike 50 µL of stock into 9.95 mL of pre-warmed (37°C) buffer.

  • Sampling:

    • For Glutethimide: Sample every 1 hour for 12 hours.

    • For Lactam-Nitrile: Sample every 24 hours for 7 days.

  • Quenching: Immediately dilute aliquots 1:1 with cold ACN to stop the reaction.

  • Analysis: Inject onto HPLC. Mobile phase: 60:40 Water:ACN (+0.1% Formic Acid).

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .
Protocol B: Oxidative Stability (Forced Degradation)

Objective: Assess susceptibility to oxidative metabolism or shelf-life oxidation.

Workflow:

  • Prepare a 1 mg/mL solution of the compound in 3% Hydrogen Peroxide (

    
    ).
    
  • Incubate at Room Temperature for 24 hours.

  • Analyze via LC-MS to detect oxidation products (M+16 peaks).

    • Expectation: Glutethimide analogs often show hydroxylation on the ethyl/phenyl side chains. The lactam-nitrile is expected to be resistant, though the nitrile can theoretically oxidize to an amide under extreme forcing.

Synthesis & Precursor Implications

Researchers often encounter 3-ethyl-2-oxo-3-piperidinecarbonitrile as an intermediate. Its stability offers a strategic advantage in multi-step synthesis compared to glutarimide intermediates.

  • Storage: The lactam-nitrile can be stored at room temperature (desiccated) for months without significant degradation.

  • Handling: Unlike glutethimide, which requires protection from moisture to prevent hydrolysis, the lactam-nitrile is compatible with aqueous workups during synthesis.

Synthesis Pathway Visualization:

SynthesisStability Precursor Cyanoester Precursor Cyclization Cyclization Step Precursor->Cyclization TargetA 3-Ethyl-2-Oxo-3- Piperidinecarbonitrile Cyclization->TargetA Mononitrile Cyclization TargetB Glutethimide Analog (Imide) Cyclization->TargetB Dinitrile/Ester Cyclization TargetA->TargetA Stable Storage Degradation Hydrolytic Breakdown TargetB->Degradation Moisture Exposure

Figure 2: Synthetic divergence showing the stability advantage of the lactam intermediate.

Conclusion

For applications requiring long-term solution stability or resistance to hydrolytic cleavage, 3-ethyl-2-oxo-3-piperidinecarbonitrile is the superior scaffold. The glutethimide (glutarimide) class, while pharmacologically potent, suffers from inherent structural instability due to the imide functionality.

  • Choose the Lactam-Nitrile for: Chemical building blocks, stable reference standards, and scaffolds requiring robust shelf-life.

  • Handle Glutethimide Analogs with: Strict moisture control, fresh preparation of dosing solutions, and pH-neutral buffers to minimize ring opening.

References

  • Imming, P., et al. (2000).[2] Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry. Link

  • Curry, S. H., et al. (1975). Synthesis of an active hydroxylated glutethimide metabolite and some related analogs. Journal of Medicinal Chemistry. Link

  • Connors, K. A., et al. (1986).[2] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (General reference for Imide vs. Amide hydrolysis rates).

  • BenchChem. (2025).[1] Ensuring Reproducibility of Experimental Results for 3,3-Dialkylpiperidines. Link

Sources

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Reactant of Route 1
3-Piperidinecarbonitrile, 3-ethyl-2-oxo-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.